4-(Benzyloxy)cyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGVIYUANJAFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450877 | |
| Record name | 4-(Benzyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2987-06-6 | |
| Record name | 4-(Benzyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(BENZYLOXY)CYCLOHEXANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Benzyloxy)cyclohexanone (CAS: 2987-06-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Benzyloxy)cyclohexanone, a versatile chemical intermediate. The document details its chemical and physical properties, safety information, a detailed synthesis protocol, and methods for its purification and characterization. Furthermore, it explores the current understanding of the biological activities and potential therapeutic applications of its derivatives, offering insights for researchers in drug discovery and development.
Core Chemical and Physical Properties
This compound is a substituted cyclohexanone featuring a benzyloxy group at the 4-position.[1][2] This compound is typically a colorless to light yellow oil or solid, depending on its purity and the ambient temperature.[1][2] Its chemical structure lends it to a variety of chemical reactions, particularly at the ketone functional group, making it a valuable building block in organic synthesis.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2987-06-6 | [3] |
| Molecular Formula | C₁₃H₁₆O₂ | [3] |
| Molecular Weight | 204.26 g/mol | [3][4] |
| Appearance | Colorless to light yellow oil or solid | [1][2] |
| Boiling Point | 118-120 °C at 0.14 Torr | [3] |
| Density | 1.073 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |
| Storage | Sealed in a dry place at room temperature | [1] |
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | Contact with skin may cause irritation. |
| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation. |
| May cause respiratory irritation | H335 | Inhalation may cause respiratory tract irritation. |
Synthesis of this compound
A common method for the synthesis of this compound involves the benzylation of a protected 4-hydroxycyclohexanone derivative, followed by deprotection. The following is a representative experimental protocol.
Experimental Protocol: Synthesis
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
4N Hydrochloric acid (HCl)
-
4N Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous THF, slowly add sodium hydride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at 0 °C for 6 hours.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add 4N HCl solution and continue stirring for 6 hours at room temperature to effect deprotection.
-
Neutralize the reaction mixture to approximately pH 7 with 4N NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of 0% to 30% ethyl acetate in heptane to yield this compound as a light yellow oil.[3]
Caption: Synthetic workflow for this compound.
Purification and Characterization
Experimental Protocol: Purification
Purification of the synthesized this compound is typically achieved through automated column chromatography.
Instrumentation:
-
AnaLogix Automated Column Chromatography System (or equivalent)
-
Silica gel column
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a pre-equilibrated silica gel column.
-
Elute the compound using a linear gradient of ethyl acetate in heptane (e.g., 0% to 30% ethyl acetate).[3]
-
Collect fractions and combine those containing the pure product, as determined by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Protocol: Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), and multiplets for the cyclohexanone ring protons.
-
¹³C NMR: The carbon NMR spectrum will display a peak for the carbonyl carbon (around 208-212 ppm), peaks for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the cyclohexanone ring.
2. Infrared (IR) Spectroscopy:
The IR spectrum will exhibit a strong absorption band characteristic of the ketone carbonyl group (C=O) stretch, typically around 1710-1720 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ether linkage.
3. Mass Spectrometry (MS):
Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.26). Fragmentation patterns can provide further structural information.
Applications in Drug Discovery and Development
While this compound itself is primarily a chemical intermediate, the cyclohexanone scaffold and the benzyloxy moiety are present in numerous biologically active molecules. Derivatives of cyclohexanone have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]
Anticancer and Antimicrobial Potential of Derivatives:
-
Anticancer Activity: Several studies have reported the synthesis of cyclohexanone derivatives that exhibit cytotoxic effects against various cancer cell lines.[6] For instance, certain benzyloxyquinolin-2(1H)-one derivatives have shown potent anticancer activity.[7]
-
Antimicrobial Activity: The cyclohexanone core is a feature in some compounds with antimicrobial properties.[6] Research into N-(4-(benzyloxy)benzyl)-4-aminoquinolines has demonstrated their potential as inhibitors of Mycobacterium tuberculosis.[8]
Role in Targeting Specific Biological Pathways:
Although direct evidence for this compound modulating a specific signaling pathway is limited, related compounds containing the benzyloxy group have been shown to interact with key biological targets. For example, benzyloxy piperidine derivatives have been developed as potent and selective antagonists for the dopamine D4 receptor, which is a target for neurological and psychiatric disorders.[9]
Furthermore, while not a direct derivative, 4-(benzyloxy)phenol has been shown to modulate the JAK1/STAT3 signaling pathway in macrophages, suggesting that the benzyloxy moiety can be a key pharmacophore in compounds designed to interact with specific cellular signaling cascades. This highlights the potential for designing derivatives of this compound that could target a variety of signaling pathways relevant to different diseases.
Caption: Potential drug discovery pathways from this compound.
Conclusion
This compound is a valuable chemical intermediate with a well-defined profile of chemical and physical properties. Its synthesis is straightforward, and it can be readily purified and characterized using standard laboratory techniques. While the direct biological activity of this compound is not extensively documented, its core structure is a key component of various molecules with significant therapeutic potential. For researchers and scientists in drug development, this compound serves as a versatile starting material for the synthesis of novel derivatives targeting a range of diseases, from cancer and infectious diseases to neurological disorders. Future research into the structure-activity relationships of its analogs will likely uncover new and potent therapeutic agents.
References
- 1. This compound | 2987-06-6 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 2987-06-6 [chemicalbook.com]
- 4. This compound | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Benzyloxy)cyclohexanone: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physical and chemical properties of 4-(Benzyloxy)cyclohexanone, a key intermediate in pharmaceutical synthesis.[1] The document details its chemical identity, physicochemical characteristics, reactivity, and provides a protocol for its synthesis. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.
Chemical Identity
This compound is an organic compound featuring a cyclohexanone ring substituted at the 4-position with a benzyloxy group.[2] This structure, combining a ketone functional group with a bulky aromatic ether, dictates its chemical behavior and utility in organic synthesis.
| Identifier | Value |
| IUPAC Name | 4-(phenylmethoxy)cyclohexan-1-one[3] |
| CAS Number | 2987-06-6[2] |
| Molecular Formula | C₁₃H₁₆O₂[1][2] |
| Molecular Weight | 204.26 g/mol [1][3] |
| Synonyms | 4-(Phenylmethoxy)cyclohexanone, Cyclohexanone, 4-(Phenylmethoxy)-[2][4] |
| InChI | InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2[2][3] |
| InChIKey | FFGVIYUANJAFJS-UHFFFAOYSA-N[3] |
| SMILES | c1ccc(cc1)COC1CCC(=O)CC1[2] |
| MDL Number | MFCD10697867[1] |
Physicochemical Properties
The compound is typically a colorless to light yellow oil or liquid, though it can also be a solid depending on purity and temperature.[1][2][5] It is generally stable under standard room temperature conditions when sealed in a dry environment.[1][5][6]
| Property | Value |
| Physical Form | Light Yellow Oil, Liquid or Solid[1][2][5] |
| Boiling Point | 319.923°C at 760 mmHg[7] |
| Density | 1.07-1.073 g/cm³ (Predicted)[1][7] |
| Flash Point | 139.072°C[7] |
| Refractive Index | 1.532[7] |
| Vapor Pressure | 0 mmHg at 25°C[7] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1][8] |
| Purity | Typically available at 96% or higher[9] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily governed by its ketone functional group.[2]
-
Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic addition reactions, a common transformation for ketones in organic synthesis.[2]
-
Stability: The compound is stable under standard storage conditions, which involve keeping it in a sealed container at room temperature.[1][2]
-
Synthetic Utility: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] The benzyloxy group can act as a protecting group for the hydroxyl functionality.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the benzylation of a protected 1,4-cyclohexanediol derivative, followed by deprotection to reveal the ketone.[1]
Starting Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
4N Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure: [1]
-
A solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq.) in anhydrous THF is cooled to 0°C.
-
60% sodium hydride in mineral oil (1.2 eq.) is slowly added to the solution. The reaction is stirred at this temperature for 6 hours.
-
Benzyl bromide (1.1 eq.) is added dropwise to the mixture.
-
The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Following the completion of the reaction, 4N HCl solution is added, and stirring is continued for 6 hours at room temperature to effect deprotection.
-
The mixture is neutralized to a pH of approximately 7 with a 4N sodium hydroxide solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography (e.g., using a 0 to 30% ethyl acetate/heptane gradient) to yield this compound as a light yellow oil.[1]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Summary of this compound properties.
Safety and Handling
This compound is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
-
Hazard Statements:
-
Signal Word: Warning[9]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.
References
- 1. This compound | 2987-06-6 [chemicalbook.com]
- 2. CAS 2987-06-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. 2987-06-6|this compound|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. This compound CAS#: 2987-06-6 [m.chemicalbook.com]
- 9. 4-Benzyloxy-cyclohexanone | 2987-06-6 [sigmaaldrich.com]
4-(Benzyloxy)cyclohexanone molecular structure and weight
An In-depth Technical Guide on 4-(Benzyloxy)cyclohexanone
This document provides a detailed overview of the molecular structure and properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular and Chemical Properties
This compound, with the CAS number 2987-06-6, is an organic compound that features a cyclohexanone core substituted at the 4-position with a benzyloxy group.[1] The presence of the ketone functional group makes it reactive in nucleophilic addition reactions, and the benzyloxy group influences its solubility in organic solvents.[1] This compound is often used as an intermediate in the synthesis of more complex molecules and pharmaceuticals.[1][2]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3][4] |
| Molecular Weight | 204.26 g/mol | [2][3][4] |
| IUPAC Name | 4-(phenylmethoxy)cyclohexan-1-one | [4] |
| CAS Number | 2987-06-6 | [2][3] |
Molecular Structure
The molecular structure of this compound consists of a central six-carbon cyclohexanone ring. A benzyloxy group, which is a benzyl group (a phenyl ring attached to a methylene bridge, -CH₂-), is connected to the fourth carbon atom of the cyclohexanone ring via an ether linkage.
References
An In-depth Technical Guide to 4-(Phenylmethoxy)cyclohexanone
This technical guide provides a comprehensive overview of 4-(Phenylmethoxy)cyclohexanone, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the synthesis of other molecules.
Chemical Identity and Synonyms
The compound with the systematic name 4-(phenylmethoxy)cyclohexan-1-one is a cyclohexanone derivative featuring a benzyloxy group at the 4-position.[1]
IUPAC Name: 4-(phenylmethoxy)cyclohexan-1-one[1]
Common Synonyms:
Physicochemical and Spectral Data
Summarized below are the key physicochemical and spectral properties of 4-(Phenylmethoxy)cyclohexanone. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |
| Molecular Weight | 204.26 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 319.923 °C at 760 mmHg | [2] |
| Density | 1.073 g/cm³ | [2] |
| Flash Point | 139.072 °C | [2] |
| LogP | 2.71490 | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| Refractive Index | 1.532 | [2] |
| ¹³C NMR Spectra | Available | [1] |
| Mass Spectrometry (GC-MS) | Available | [1] |
| IR Spectra | Available | [1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the benzylation of a protected 4-hydroxycyclohexanone derivative, followed by deprotection. The following protocol is adapted from documented procedures.[6]
Reaction Scheme:
Materials:
-
1,4-dioxaspiro[4.5]decan-8-ol
-
60% Sodium hydride (NaH) dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
4N Hydrochloric acid (HCl) solution
-
4N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., automated column chromatography system)
Procedure:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (3.0 g, 19 mmol, 1.0 eq.) in anhydrous THF (50 mL) at 0 °C, slowly add a 60% sodium hydride dispersion in mineral oil (760 mg, 23 mmol, 1.2 eq.).
-
Stir the reaction mixture at 0 °C for 6 hours.
-
Add benzyl bromide (2.5 mL, 21.3 mmol, 1.1 equiv) dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion of the reaction, add 4N HCl solution (30 mL) and continue stirring for 6 hours at room temperature to effect deprotection.
-
Neutralize the reaction mixture to a pH of approximately 7 with a 4N sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue using an automated column chromatography system with a 0 to 30% ethyl acetate/heptane gradient elution to yield this compound as a light yellow oil (3.0 g, 77% yield).[6]
Use of this compound Derivatives in Further Synthesis: Preparation of 4-Fluorocyclohexanone
This compound can be reduced to the corresponding alcohol, 4-(benzyloxy)cyclohexan-1-ol, which serves as a key intermediate in the synthesis of other valuable compounds, such as 4-fluorocyclohexanone. The following outlines a synthetic workflow based on a patented method.[7]
Workflow for the Synthesis of 4-Fluorocyclohexanone:
Application in Drug Discovery and Development
While direct biological activity data for 4-(phenylmethoxy)cyclohexanone is not extensively published, the cyclohexanone scaffold is a common motif in molecules with diverse biological activities. Derivatives of cyclohexanone have been investigated as potential therapeutic agents, for example, as inhibitors of enzymes like topoisomerase I and the bacterial cell division protein FtsZ.[8][9][10][11][12][13]
Potential Role as a Topoisomerase I Inhibitor Precursor
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs.[9][13] Catalytic inhibitors of topoisomerase I prevent the enzyme from relaxing supercoiled DNA, leading to DNA damage and cell death in rapidly dividing cancer cells.[9] The general mechanism of Topoisomerase I and its inhibition is depicted below. Cyclohexanone derivatives have been identified as a class of compounds that can act as catalytic inhibitors of this enzyme.
Potential as a Scaffold for FtsZ Inhibitors
The filamenting temperature-sensitive mutant Z (FtsZ) protein is essential for bacterial cell division and is a promising target for the development of new antibiotics.[8][10][12][14] Inhibitors of FtsZ can disrupt the formation of the Z-ring, a structure crucial for bacterial cytokinesis, ultimately leading to bacterial cell death. The cyclohexanone core can serve as a scaffold for the synthesis of molecules that target FtsZ.
References
- 1. This compound | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CAS 2987-06-6: this compound | CymitQuimica [cymitquimica.com]
- 4. 4-Benzyloxycyclohexanone | CymitQuimica [cymitquimica.com]
- 5. This compound|CAS 2987-06-6 [benchchem.com]
- 6. This compound | 2987-06-6 [chemicalbook.com]
- 7. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
- 8. Recent advances in studies on FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor [ouci.dntb.gov.ua]
- 13. Topoisomerase IB: a relaxing enzyme for stressed DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
An In-depth Technical Guide to the Spectral Data of 4-(Benzyloxy)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-(benzyloxy)cyclohexanone, a key intermediate in various synthetic applications. The following sections detail its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.
Spectral Data Summary
The spectral data for this compound is crucial for its identification and characterization. While experimentally obtained spectra are the gold standard, the following tables summarize the expected and predicted spectral data based on the compound's structure and publicly available information.[1][2][3]
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | Multiplet | 5H | C₆H₅- |
| ~4.55 | Singlet | 2H | -O-CH ₂-Ph |
| ~3.80 | Multiplet | 1H | -CH -O- |
| ~2.50-2.30 | Multiplet | 4H | -CH ₂(C=O)- |
| ~2.10-1.90 | Multiplet | 4H | -CH ₂-CH-O- |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~210 | C=O |
| ~138 | Quaternary Aromatic C |
| ~128.5 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~75 | -C H-O- |
| ~70 | -O-C H₂-Ph |
| ~41 | -C H₂(C=O)- |
| ~32 | -C H₂-CH-O- |
Table 3: Mass Spectrometry (MS) Data (Predicted)
| m/z | Interpretation |
| 204 | [M]⁺ (Molecular Ion) |
| 113 | [M - C₇H₇O]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |
| 77 | [C₆H₅]⁺ |
Table 4: Infrared (IR) Spectral Data (Predicted)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2940, 2860 | Medium-Strong | Aliphatic C-H Stretch |
| ~1715 | Strong | C=O Stretch (Ketone) |
| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |
| ~1100 | Strong | C-O Stretch (Ether) |
| ~740, 700 | Strong | Aromatic C-H Bend (Out-of-plane) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
2.2. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: A neat thin film of liquid this compound is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Synthesis Workflow
The synthesis of this compound can be achieved through various routes. One common method involves the protection of one of the ketone groups of 1,4-cyclohexanedione, followed by reduction, benzylation, and deprotection. A related synthesis starts from 1,4-dioxaspiro[4.5]decan-8-ol.
Caption: Synthesis of this compound.
This diagram illustrates a synthetic pathway to this compound starting from 1,4-dioxaspiro[4.5]decan-8-ol. The process involves deprotonation with a strong base like sodium hydride, followed by benzylation using benzyl bromide, and finally, acidic hydrolysis to remove the ketal protecting group and yield the target ketone.
References
Navigating the Solubility of 4-(Benzyloxy)cyclohexanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile
4-(Benzyloxy)cyclohexanone exhibits good solubility in a range of common organic solvents. This behavior is attributed to its molecular structure, which combines a moderately polar cyclohexanone ring with a nonpolar benzyloxy group, allowing for favorable interactions with various solvent types.
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Common Abbreviation | Solubility |
| Chloroform | CHCl₃ | Soluble[1] |
| Dichloromethane | DCM, CH₂Cl₂ | Soluble[1] |
| Ethyl Acetate | EtOAc, C₄H₈O₂ | Soluble[1] |
| Methanol | MeOH, CH₃OH | Soluble[1] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, but does not imply specific quantitative values.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent at a given temperature. This protocol is based on the widely used isothermal saturation method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtrate.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is fully evaporated, weigh the volumetric flask containing the dried solute.
-
The mass of the dissolved this compound can be determined by subtracting the initial weight of the flask.
-
-
Chromatographic Analysis (for volatile solvents or higher accuracy):
-
Dilute the filtered sample with a known volume of the solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
The Enduring Versatility of the Benzyloxy Group in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzyloxy group (BnO), a seemingly simple aromatic ether, stands as a cornerstone in the edifice of modern synthetic chemistry. Its remarkable stability under a wide array of reaction conditions, coupled with the diverse and often mild methods for its removal, has cemented its role as one of the most valuable and frequently employed protecting groups for hydroxyl and carboxylic acid functionalities. This technical guide provides an in-depth exploration of the benzyloxy group's multifaceted role, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in leveraging its full potential in the synthesis of complex molecules, from pharmaceuticals to natural products.
The Benzyloxy Group as a Protecting Group
The primary function of the benzyloxy group in multistep synthesis is the temporary masking of reactive hydroxyl and carboxyl groups, preventing their undesired participation in subsequent chemical transformations.[1][2] Its robustness towards many acidic and basic conditions makes it an ideal choice for complex synthetic routes.[2][3]
Key Attributes:
-
Stability: Resistant to a wide range of non-reductive reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions that would cleave other protecting groups like silyl ethers or acetals.[2][4]
-
Orthogonality: The deprotection methods for the benzyloxy group, primarily involving hydrogenolysis, are often orthogonal to the cleavage conditions for many other common protecting groups, allowing for selective deprotection strategies in intricate molecular architectures.[5]
-
Introduction and Removal: Can be introduced and removed under a variety of conditions, offering flexibility in synthetic design.
Methods for the Introduction of the Benzyloxy Group (Benzylation)
The formation of a benzyl ether or ester is a critical first step in employing this protective strategy. The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the desired selectivity.
2.1. Williamson Ether Synthesis
This classical method involves the SN2 reaction of an alkoxide with a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl).[6][7] The choice of base is crucial for generating the alkoxide and can influence the reaction's selectivity.
-
Strong Bases (e.g., NaH): Suitable for a wide range of alcohols, ensuring complete deprotonation.[8]
-
Mild Bases (e.g., Ag₂O): Allows for more selective benzylation, for instance, in the protection of one hydroxyl group in a diol.[8]
-
Solid KOH: Can be used in solvent-free conditions for an efficient and convenient protection of alcohols.[9]
Table 1: Comparison of Benzylation Conditions via Williamson Ether Synthesis
| Alcohol Substrate | Base | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | FeSO₄ | Benzyl bromide | Methanol | 75 | 12 | 92 | [10] |
| Ethanol | FeSO₄ | Benzyl bromide | Methanol | 75 | 12 | 91 | [10] |
| Isopropyl alcohol | FeSO₄ | Benzyl bromide | Methanol | 75 | 12 | 92 | [10] |
| Various alcohols | Solid KOH | Benzyl bromide | None | RT | 0.5-2 | 85-95 | [9] |
2.2. Acid-Catalyzed Benzylation
For substrates that are unstable under basic conditions, acid-catalyzed methods provide a valuable alternative. The use of benzyl trichloroacetimidate is a prominent example.[8][11]
2.3. Neutral Benzylation
Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions, broadening the scope of compatible substrates.[8][12]
Experimental Protocol 1: Benzylation of an Alcohol using NaH and Benzyl Bromide
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)[11]
-
Benzyl bromide (BnBr) (1.5–2.0 equiv)[11]
-
Dry N,N-dimethylformamide (DMF)[11]
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting material (1.0 equiv.) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).[11]
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (2.0 equiv.) portion-wise to the solution.[11]
-
Add BnBr (1.5–2.0 equiv.) to the reaction mixture at 0°C.[11]
-
Allow the reaction to warm gradually to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[11]
-
Cool the reaction mixture back to 0°C and quench the excess NaH by the slow addition of triethylamine.[11]
-
Dilute the mixture with EtOAc and wash with water.[11]
-
Separate the aqueous layer and extract it twice more with EtOAc.[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]
-
Filter the solution and concentrate under reduced pressure.[11]
-
Purify the crude product by silica gel chromatography.[11]
Caption: Workflow for Williamson Ether Synthesis.
Methods for the Removal of the Benzyloxy Group (Debenzylation)
The ease and selectivity of benzyl group cleavage are paramount to its utility. A variety of methods are available, with catalytic hydrogenation being the most common.[2]
3.1. Catalytic Hydrogenation
This is the most widely used method for deprotecting benzyl ethers and esters.[2] It typically involves reacting the protected substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C).[13] The reaction is clean, often quantitative, and the byproducts (toluene) are easily removed.
3.2. Catalytic Transfer Hydrogenation
This method offers a safer and often faster alternative to using hydrogen gas. A hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ.[14][15]
Table 2: Comparison of Debenzylation Conditions
| Substrate Type | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyl Ether | 10% Pd/C | H₂ (balloon) | THF/MeOH | RT | 16 h | High | [16] |
| Benzyl Ether | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 15-20 min | High | [16] |
| Benzyl Ether | Pd(OAc)₂ | Et₃SiH | CH₂Cl₂ | 23 | 12 h | High | [5] |
| Benzyl Ether | BCl₃ | - | CH₂Cl₂ | -78 | 2 h | High | [16] |
3.3. Oxidative Cleavage
For molecules containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), oxidative methods can be employed. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for this purpose, especially for p-methoxybenzyl (PMB) ethers.[8][17] Visible-light-mediated oxidative debenzylation has also emerged as a mild and efficient protocol.[18]
3.4. Acid-Catalyzed Cleavage
Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers, particularly at low temperatures.[16] This method is suitable for substrates that can tolerate strongly acidic conditions.
Experimental Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation
Materials:
-
Benzyl-protected compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10% w/w)[16]
-
Ammonium formate (10 equiv)[16]
-
Methanol (MeOH)[16]
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound (1.0 g, 1.85 mmol, assuming a MW of 540 g/mol for tetra-O-benzyl-D-glucopyranose) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.[16]
-
Carefully add 10% Pd/C (100 mg) to the solution.[16]
-
Add ammonium formate (1.17 g, 18.5 mmol) to the reaction mixture.[16]
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15-20 minutes.[16]
-
Once the reaction is complete, cool the mixture to room temperature.[16]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.
Caption: Overview of common debenzylation methods.
The Benzyloxy Group as a Directing Group
Beyond its role as a protecting group, the benzyloxy group can also function as a directed metalation group (DMG) in ortho-lithiation reactions. The α-lithiobenzyloxy group, generated by selective α-lithiation with a strong base like t-BuLi, can direct a second lithiation to the ortho position of the aromatic ring.[19][20] This allows for the regioselective difunctionalization of simple aryl benzyl ethers.[20]
Caption: Logical workflow of ortho-lithiation.
Conclusion
The benzyloxy group's enduring presence in synthetic chemistry is a testament to its reliability and versatility. Its robust nature as a protecting group, combined with a diverse arsenal of methods for its introduction and cleavage, provides chemists with a powerful tool for navigating the complexities of modern organic synthesis. Furthermore, its ability to act as a directing group opens avenues for sophisticated molecular functionalization. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to strategically employ the benzyloxy group to achieve their synthetic goals with greater efficiency and elegance.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. ias.ac.in [ias.ac.in]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. benchchem.com [benchchem.com]
- 17. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Storage and Stability of 4-(Benzyloxy)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage and stability conditions for 4-(Benzyloxy)cyclohexanone (CAS No. 2987-06-6). The information is intended to ensure the compound's integrity and safety during its handling and storage for research and development purposes.
Chemical and Physical Properties
This compound is an organic compound featuring a cyclohexanone core substituted with a benzyloxy group.[1] Its physical state can be a colorless to pale yellow liquid or a solid, depending on purity and ambient temperature.[1] The presence of the ketone functional group is a key determinant of its chemical reactivity.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2987-06-6 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.27 g/mol | [2] |
| Physical Form | Liquid or solid | [1][2] |
| Color | Colorless to pale yellow | [1] |
| Boiling Point | 319.9°C at 760 mmHg | |
| Flash Point | 139.1 ± 19.5°C |
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and purity of this compound. The compound should be stored in a tightly sealed container to prevent contamination and degradation.[2][3][4]
Table 2: Summary of Recommended Storage Temperatures
| Temperature | Condition | Source(s) |
| Room Temperature | Sealed in dry conditions | [2][3][4] |
| Ambient Storage | - | [5] |
| 4°C | - |
For long-term storage and to minimize potential degradation, it is advisable to store the compound in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6][7] While room temperature is commonly cited, refrigeration at 4°C may offer enhanced stability, particularly for high-purity samples intended for sensitive applications.
Stability Profile
This compound is generally considered stable under standard storage conditions.[1] However, its ketone functional group imparts a potential for reactivity.[1] Ketones can be susceptible to degradation over time, a process that can be accelerated by factors such as elevated temperature, light, and the presence of contaminants. For instance, some ketones, like acetoacetate, are unstable at room temperature.[8]
Key stability considerations include:
-
Thermal Stability: As a general principle for ketones, lower temperatures enhance stability. Freezing has been shown to make some ketone bodies practically stable for extended periods.[8] Avoidance of high heat is critical, as the parent compound, cyclohexanone, is a combustible liquid.[6][9]
-
Light Sensitivity: Although not explicitly stated for this specific compound, many organic molecules are sensitive to light. Storage in amber vials or in the dark is a recommended precautionary measure.
-
Reactivity: The ketone group can participate in various chemical reactions. Cyclohexanone itself is known to react with oxidizing and reducing agents and can form explosive peroxides.[9] Therefore, this compound should be stored away from such incompatible materials.[7][9]
Handling and Safety Precautions
When handling this compound, standard laboratory safety protocols should be observed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1] Handling should be performed in a well-ventilated area or under a chemical fume hood.[6]
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
The following diagram outlines a logical workflow for the safe handling and storage of this compound.
Caption: Figure 1. Decision workflow for handling and storage.
Experimental Protocol: General Stability Assessment
While specific degradation pathways for this compound are not well-documented in the literature, a general experimental protocol can be established to assess its stability under various conditions. This protocol is based on standard practices for chemical stability testing.
Objective: To determine the stability of this compound under accelerated degradation conditions (e.g., elevated temperature, light exposure, and humidity).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Environmental chamber or oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Prepare several aliquots of the stock solution in sealed vials for each stress condition.
-
-
Forced Degradation Studies:
-
Thermal Stress: Place aliquots in an oven at a specified elevated temperature (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4, 8 weeks).
-
Photostability: Expose aliquots to a controlled light source in a photostability chamber as per ICH Q1B guidelines.
-
Humidity Stress: Place aliquots in an environmental chamber with controlled high humidity (e.g., 75% RH) at a specified temperature (e.g., 40°C).
-
Control Samples: Store control aliquots under recommended long-term storage conditions (e.g., 4°C in the dark).
-
-
Analysis:
-
At each time point, retrieve a vial from each stress condition.
-
Allow the sample to return to room temperature.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the sample using a validated HPLC method to quantify the remaining amount of this compound and detect any degradation products.
-
-
Data Presentation:
-
Calculate the percentage of the parent compound remaining at each time point for each condition.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Summarize the results in a table for easy comparison.
-
The following diagram illustrates the general workflow for this stability study.
Caption: Figure 2. General workflow for a chemical stability study.
By adhering to these storage, handling, and testing guidelines, researchers can ensure the quality and reliability of this compound in their scientific endeavors.
References
- 1. CAS 2987-06-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 2987-06-6 [sigmaaldrich.com]
- 3. This compound CAS#: 2987-06-6 [m.chemicalbook.com]
- 4. 2987-06-6|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Benzyloxy-cyclohexanone | 2987-06-6 [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Mobile [my.chemius.net]
- 8. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Benzyloxy)cyclohexanone from 4-hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(benzyloxy)cyclohexanone, a valuable intermediate in pharmaceutical and organic synthesis. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming ethers. This procedure involves the O-benzylation of 4-hydroxycyclohexanone using benzyl bromide in the presence of a strong base, such as sodium hydride. An alternative two-step method involving the protection of the ketone functionality prior to benzylation is also presented. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients. The introduction of the benzyl ether protecting group at the 4-position of the cyclohexanone ring allows for selective modifications at other positions of the molecule. The Williamson ether synthesis is a classic and efficient method for the formation of the ether linkage in this compound. The reaction proceeds via an SN2 mechanism, where the alkoxide generated from 4-hydroxycyclohexanone acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.[1][2] Careful control of reaction conditions is crucial to ensure high yields and minimize potential side reactions.
Key Experimental Protocols
Method 1: Direct Benzylation of 4-hydroxycyclohexanone
This protocol outlines the direct O-benzylation of 4-hydroxycyclohexanone.
Materials:
-
4-hydroxycyclohexanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
4N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Automated column chromatography system (or standard column chromatography setup)
Procedure:
-
To a solution of 4-hydroxycyclohexanone in anhydrous THF in a round-bottom flask, slowly add 1.2 equivalents of a 60% sodium hydride dispersion in mineral oil at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at 0 °C for 6 hours to ensure complete formation of the alkoxide.
-
Add 1.1 equivalents of benzyl bromide dropwise to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), add 4N HCl solution and continue stirring for 6 hours at room temperature to quench the reaction and hydrolyze any unreacted sodium hydride.
-
Neutralize the reaction mixture with a 4N sodium hydroxide solution to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by automated column chromatography using a gradient elution of 0 to 30% ethyl acetate in heptane to afford this compound as a light yellow oil.[3]
Method 2: Benzylation following Ketone Protection
This two-step method involves the protection of the ketone group of 4-hydroxycyclohexanone as a ketal prior to the Williamson ether synthesis, followed by deprotection.
Step 1: Synthesis of 4-hydroxycyclohexanone ethylene monoketal [4]
-
In a reaction vessel fitted with a Dean and Stark trap, combine 10 g (0.085 mole) of 4-hydroxycyclohexanone, 4.75 ml of ethylene glycol, 0.20 g of p-toluenesulfonic acid, and 100 ml of benzene.
-
Heat the mixture at reflux for 2 hours, collecting the water that azeotropes off.
-
After cooling, wash the reaction mixture with water and then with brine.
-
Remove the benzene by evaporation under reduced pressure to yield the intermediate 4-hydroxycyclohexanone ethylene monoketal.
Step 2: Benzylation and Deprotection [3]
-
Follow the benzylation procedure as described in Method 1, using 4-hydroxycyclohexanone ethylene monoketal as the starting alcohol.
-
The addition of 4N HCl in the work-up step will also serve to deprotect the ketal, yielding the final product, this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-hydroxycyclohexanone (or its ketal) | [3] |
| Reagents | Sodium Hydride, Benzyl Bromide | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Reaction Time | Overnight | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Product Yield | 77% | [3] |
| Physical State | Light yellow oil | [3] |
| Molecular Formula | C₁₃H₁₆O₂ | [5] |
| Molecular Weight | 204.26 g/mol | [5] |
Visualizations
Synthesis Workflow
Caption: Synthetic routes to this compound.
Characterization Data
The final product, this compound, can be characterized by standard analytical techniques.
-
¹H NMR and ¹³C NMR Spectroscopy: The structure of the product can be confirmed by NMR spectroscopy. The ¹H NMR spectrum is expected to show signals corresponding to the protons of the cyclohexanone ring and the benzyl group. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the cyclohexanone ring, and the carbons of the benzyl group.[5]
-
Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the ketone carbonyl group (C=O) and the C-O-C stretch of the ether.[5]
Conclusion
The synthesis of this compound from 4-hydroxycyclohexanone via the Williamson ether synthesis is a reliable and high-yielding process. The provided protocols offer two viable routes for obtaining this important synthetic intermediate. Proper execution of the experimental procedure and purification steps are essential for achieving the desired product in high purity. These detailed application notes and protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)cyclohexanone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a cyclohexanone ring, which is amenable to a variety of chemical transformations, and a benzyl ether protecting group. This application note provides a detailed experimental protocol for the synthesis of this compound, commencing from the readily available starting material 1,4-cyclohexanedione. The described methodology involves a two-stage process: the protection of one of the ketone functionalities of 1,4-cyclohexanedione as a ketal, followed by reduction to the corresponding alcohol, and a subsequent Williamson ether synthesis to introduce the benzyl group, followed by deprotection.
Reaction Scheme
The overall synthetic route is depicted below:
Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
Step 1: Ketalization of 1,4-Cyclohexanedione
1,4-Cyclohexanedione is reacted with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decan-8-one.
Step 2: Reduction of the Ketone
The remaining ketone in 1,4-dioxaspiro[4.5]decan-8-one is selectively reduced using a reducing agent like sodium borohydride to yield 1,4-dioxaspiro[4.5]decan-8-ol.
Stage 2: Synthesis of this compound
Step 3: Williamson Ether Synthesis
1,4-Dioxaspiro[4.5]decan-8-ol is deprotonated with a strong base, such as sodium hydride, and the resulting alkoxide reacts with benzyl bromide to form the corresponding benzyl ether.
Step 4: Deprotection
The ketal protecting group is removed under acidic conditions to yield the final product, this compound.
Experimental Protocols
Materials and Methods
-
Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid, toluene, sodium bicarbonate, magnesium sulfate, sodium borohydride, methanol, ethyl acetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), benzyl bromide, hydrochloric acid (4N), sodium hydroxide, sodium sulfate, heptane. All reagents should be of analytical grade and used as received unless otherwise noted.
-
Equipment: Round-bottom flasks, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, column chromatography apparatus, silica gel (230-400 mesh).
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1,4-dioxaspiro[4.5]decan-8-one, which can be used in the next step without further purification.
Step 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 1,4-dioxaspiro[4.5]decan-8-ol.
Protocol 2: Synthesis of this compound
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq, 19 mmol, 3.0 g) in anhydrous THF (50 mL) at 0 °C, slowly add a 60% sodium hydride dispersion in mineral oil (1.2 eq, 23 mmol, 760 mg).[1]
-
Stir the reaction mixture at 0 °C for 6 hours.[1]
-
Add benzyl bromide (1.1 eq, 21.3 mmol, 2.5 mL) dropwise to the mixture.[1]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Upon completion of the reaction (monitored by TLC), add 4N HCl solution (30 mL) and continue stirring for 6 hours at room temperature to effect deprotection.[1]
-
Neutralize the reaction mixture to approximately pH 7 with a 4N sodium hydroxide solution.[1]
-
Extract the mixture with ethyl acetate (3 x 100 mL).[1]
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a gradient of 0% to 30% ethyl acetate in heptane to afford this compound as a light yellow oil.[1]
Data Presentation
| Step | Reactant | Molar Eq. | Moles (mmol) | Mass/Volume | Product | Yield (%) | Purity |
| 3 & 4 | 1,4-Dioxaspiro[4.5]decan-8-ol | 1.0 | 19 | 3.0 g | This compound | 77% | >95% |
| 3 | Sodium Hydride (60%) | 1.2 | 23 | 760 mg | |||
| 3 | Benzyl Bromide | 1.1 | 21.3 | 2.5 mL |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Discussion
The presented protocol offers a reliable and scalable method for the synthesis of this compound. The initial protection of 1,4-cyclohexanedione is a crucial step to ensure selective reaction at one of the carbonyl groups. The Williamson ether synthesis, a classic and robust method for ether formation, proceeds efficiently under the described conditions.[2][3][4] The choice of sodium hydride as a base ensures complete deprotonation of the secondary alcohol, leading to a high yield of the desired ether.[3] The final acidic workup effectively removes the ketal protecting group to furnish the target molecule. The purification by column chromatography is effective in isolating the product with high purity.[1] This protocol is well-suited for researchers in medicinal chemistry and drug development requiring access to this versatile synthetic intermediate.
References
Application Note: High-Yield Deprotection of 4-(Benzyloxy)cyclohexanone via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The benzyl ether is a commonly employed protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions and its susceptibility to mild cleavage. This application note provides a detailed protocol for the deprotection of 4-(benzyloxy)cyclohexanone to yield 4-hydroxycyclohexanone, a valuable building block in the synthesis of various pharmaceutical intermediates. The described method utilizes palladium on carbon (Pd/C) catalyzed hydrogenation, a robust and widely adopted technique known for its efficiency and high yields.
Reaction Principle
The deprotection of this compound proceeds via catalytic hydrogenation. In this reaction, a palladium catalyst facilitates the transfer of hydrogen to the benzyl ether, cleaving the carbon-oxygen bond and liberating the free hydroxyl group. The byproducts of this reaction are toluene and the regenerated catalyst, which can be easily removed through filtration.
Experimental Protocol
This protocol details the procedure for the deprotection of this compound on a 1 mmol scale.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filtration aid
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol, 204.3 mg).
-
Solvent Addition: Dissolve the starting material in anhydrous ethanol (10 mL).
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (10 mol%, approximately 106 mg).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon can be used for pressures slightly above atmospheric) overnight.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-hydroxycyclohexanone can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Hydroxycyclohexanone |
| Catalyst | 10% Palladium on Carbon |
| Hydrogen Source | H₂ Gas |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | High |
Experimental Workflow
Caption: Workflow for the catalytic hydrogenation of this compound.
Product Characterization
The identity and purity of the final product, 4-hydroxycyclohexanone, can be confirmed by standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4-hydroxycyclohexanone is a key analytical tool for confirming its structure.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.00 (m, 1H, CH-OH), 2.80-2.65 (m, 2H), 2.40-2.25 (m, 2H), 2.20-2.05 (m, 2H), 1.95-1.80 (m, 2H), 1.75 (br s, 1H, OH).[1]
Note: Chemical shifts may vary slightly depending on the solvent and concentration.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
References
Application Notes and Protocols for the Catalytic Hydrogenolysis of Benzyl Ether Cleavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cleavage of benzyl ethers via catalytic hydrogenolysis. This common deprotection strategy is critical in multistep organic synthesis, particularly in the pharmaceutical industry for the synthesis of complex molecules.
Introduction
Benzyl ethers are widely used as protecting groups for hydroxyl functionalities due to their ease of formation and general stability under a variety of reaction conditions.[1][2] Their removal is most commonly achieved through catalytic hydrogenolysis, a reaction that involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst.[3][4] This method is favored for its typically mild conditions and clean conversion to the desired alcohol and toluene as a byproduct.[4][5] However, the efficiency and selectivity of this reaction are highly dependent on the choice of catalyst, solvent, and reaction parameters such as temperature and pressure.[6]
Catalytic Systems and Reaction Conditions
The selection of an appropriate catalytic system is paramount for a successful benzyl ether deprotection. Palladium on carbon (Pd/C) is the most frequently employed catalyst due to its high activity and selectivity.[1] However, other catalysts such as Raney Nickel (Raney-Ni) and Platinum on carbon (Pt/C) can offer advantages in specific applications.[6][7] The choice of solvent and the reaction conditions also play a crucial role in the outcome of the hydrogenolysis.
Summary of Catalytic Hydrogenolysis Conditions
| Catalyst | Support | Hydrogen Source | Solvent(s) | Temperature (°C) | Pressure (atm) | Typical Reaction Time | Yield (%) | Reference(s) |
| 5-10% Pd/C | Activated Carbon | H₂ gas | THF:tBuOH:PBS buffer (pH 4-5) | Room Temperature | 10 | Varies | >73 | [1][8] |
| 10% Pd/C | Activated Carbon | H₂ gas | Methanol (MeOH) | Room Temperature | 1 (balloon) | 1-24 h | High | [9] |
| Raney-Ni | - | H₂ gas | Isooctane/aq. KOH | 50 | 1 | Fast | Varies | [7] |
| Pt/C | Activated Carbon | H₂ gas | Isooctane/aq. KOH | 50 | 1 | Sluggish | Varies | [7] |
| NiMoPS | Pillared Clay | H₂ gas | Solvent-free | 300 | 20 | 6 h | 30 (Toluene), 30 (Phenol) | [10] |
| 10% Pd/C | Activated Carbon | Formic Acid | Varies | Varies | - | Fast | High | [5] |
| 10% Pd/C + Nb₂O₅/C | Activated Carbon | H₂ gas | Methanol (MeOH) | Room Temperature | 1 (balloon) | < 1 h | Excellent | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers
This protocol is a general guideline for the deprotection of benzyl ethers using palladium on carbon and hydrogen gas.
Materials:
-
Benzyl ether substrate
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol% of Pd per benzyl group)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or a mixture like THF/tBuOH/buffer)
-
Hydrogen gas (H₂) source (balloon or high-pressure reactor)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Dissolve the benzyl ether substrate in the chosen solvent in a reaction vessel suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
For balloon pressure reactions, maintain a positive pressure of hydrogen using a balloon. For higher pressures, use a high-pressure reactor and pressurize to the desired level (e.g., 10 bar).[1]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating as required.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method (e.g., column chromatography, recrystallization) if necessary.
Protocol 2: Catalyst Pre-treatment for Enhanced Selectivity
In some cases, particularly with complex molecules like oligosaccharides, pre-treatment of the Pd/C catalyst can prevent unwanted side reactions such as the saturation of aromatic rings.[1][8]
Materials:
-
10% Palladium on carbon (Pd/C)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend the 10% Pd/C catalyst in a mixture of DMF and water (e.g., 80:20 v/v).[1]
-
Acidify the suspension by adding a small amount of HCl (e.g., to pH 2-3).[1]
-
Stir the mixture for approximately 20 minutes under a hydrogen atmosphere or in air.[1]
-
Isolate the treated catalyst by filtration.
-
The moistened, pre-treated catalyst can be used directly in the hydrogenolysis reaction as described in Protocol 1.[8]
Visualizations
Reaction Mechanism
The generally accepted mechanism for the catalytic hydrogenolysis of a benzyl ether involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.
Caption: General mechanism of benzyl ether hydrogenolysis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the catalytic hydrogenolysis of a benzyl ether.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Applications of 4-(Benzyloxy)cyclohexanone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)cyclohexanone is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a reactive ketone group and a stable benzyloxy protecting group, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex molecular scaffolds with potential therapeutic applications. The cyclohexanone core is a common motif in many biologically active compounds, and the benzyloxy group provides a means to introduce a hydroxyl functionality at a later stage of the synthesis, which can be crucial for target engagement and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted cyclohexylamine and cyclohexene scaffolds. These scaffolds are prevalent in a range of therapeutic agents, including kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and agents targeting neurodegenerative diseases.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 4-aminocyclohexyl moiety is a key component of several potent and selective kinase inhibitors. This compound is an excellent starting material for the synthesis of this critical pharmacophore.
One notable example is in the development of Cyclin-Dependent Kinase 12 (CDK12) inhibitors. CDK12 is a key regulator of transcription and mRNA processing, and its inhibition has emerged as a promising strategy in cancer therapy.[1] The synthesis of potent CDK12 inhibitors often involves a central trans-4-aminocyclohexyl core, which can be derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of trans-N-(4-(Benzyloxy)cyclohexyl)pyridin-2-amine: A Key Intermediate for Kinase Inhibitors
This protocol details the synthesis of a key intermediate for CDK12 inhibitors via reductive amination of this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| 2-Aminopyridine | ≥99% | Commercially available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially available |
| Glacial Acetic Acid (AcOH) | ACS grade | Commercially available |
| 1,2-Dichloroethane (DCE), anhydrous | ≥99.8% | Commercially available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | |
| Silica Gel | 230-400 mesh | Commercially available |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE). To this solution, add 2-aminopyridine (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trans-N-(4-(benzyloxy)cyclohexyl)pyridin-2-amine.
Expected Yield: 60-75%
Diagram: Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of a key kinase inhibitor intermediate.
Quantitative Data
The synthesized intermediates can then be further elaborated to yield potent kinase inhibitors. While specific quantitative data for compounds directly derived from this compound is often proprietary or embedded within broader patent literature, the following table presents representative data for CDK12 inhibitors containing the 4-aminocyclohexyl moiety, illustrating the potency achievable from this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Activity | Reference |
| Compound 2 | CDK12 | 5.3 | SK-BR-3 GI₅₀ = 0.18 µM | [1] |
| HTS Hit | CDK12 | 120 | - | [1] |
Signaling Pathway
CDK12 plays a crucial role in the regulation of gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for the elongation phase of transcription and for the proper processing of mRNA. Inhibition of CDK12 disrupts these processes, leading to the downregulation of key DNA damage response genes and sensitizing cancer cells to DNA-damaging agents.
Diagram: Simplified CDK12 Signaling Pathway
Caption: Inhibition of CDK12-mediated transcription by a small molecule inhibitor.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of the 4-aminocyclohexyl scaffold, a key component of potent kinase inhibitors such as those targeting CDK12, highlights its importance in the development of novel therapeutics. The provided experimental protocol for reductive amination serves as a foundational method for accessing a wide range of bioactive molecules. Further exploration of derivatives from this compound holds significant promise for the discovery of new drugs targeting a variety of diseases.
References
Application Notes and Protocols for Nucleophilic Addition Reactions at the Carbonyl of 4-(Benzyloxy)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic addition reactions at the carbonyl group of 4-(benzyloxy)cyclohexanone, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below are based on established methodologies for substituted cyclohexanones and are intended to serve as a guide for the synthesis and derivatization of this versatile building block.
Introduction
This compound is a valuable starting material in medicinal chemistry and drug development due to the presence of a reactive carbonyl group and a benzyloxy moiety that can be readily deprotected to reveal a hydroxyl group. Nucleophilic addition to the carbonyl group is a fundamental transformation that allows for the introduction of a wide range of substituents, leading to the formation of chiral alcohols with potential therapeutic applications. The stereochemical outcome of these additions—whether the nucleophile attacks from the axial or equatorial face of the cyclohexanone ring—is of critical importance and is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. Understanding and controlling this stereoselectivity is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients.
General Principles of Nucleophilic Addition to this compound
The stereoselectivity of nucleophilic addition to cyclohexanones is primarily governed by a combination of steric and electronic effects. The benzyloxy group at the C4 position, being relatively bulky, preferentially occupies the equatorial position in the chair conformation of the cyclohexane ring. This conformational preference influences the accessibility of the two faces of the carbonyl group to the incoming nucleophile.
Generally, small nucleophiles, such as hydride reagents like sodium borohydride (NaBH4), tend to favor axial attack, leading to the formation of the equatorial alcohol (the cis isomer). This preference is often explained by the Bürgi-Dunitz trajectory, where the nucleophile approaches the carbonyl carbon at an angle of approximately 107°. Axial attack avoids torsional strain with the adjacent axial hydrogens that would arise from an equatorial approach.
Conversely, bulky nucleophiles, such as Grignard reagents or organolithium compounds, often favor equatorial attack to minimize steric hindrance with the axial hydrogens at the C2 and C6 positions. This results in the formation of the axial alcohol (the trans isomer).
Experimental Protocols and Data
The following sections detail experimental protocols for common nucleophilic addition reactions with this compound. The quantitative data provided is based on analogous reactions with similarly substituted cyclohexanones and serves as a predictive guide.
Reduction of this compound
The reduction of the carbonyl group to a hydroxyl group is a fundamental step in many synthetic pathways. The choice of reducing agent can significantly influence the diastereoselectivity of the reaction.
3.1.1. Diastereoselective Reduction with Sodium Borohydride (Axial Attack Predominant)
This protocol describes the reduction of this compound using sodium borohydride, which typically favors the formation of the cis-alcohol.
Protocol:
-
Dissolve this compound (1.0 eq) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4, 1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of acetone (5 mL).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the cis- and trans-4-(benzyloxy)cyclohexanol isomers.
Table 1: Predicted Diastereoselectivity in the Reduction of this compound
| Reducing Agent | Nucleophile | Predominant Attack | Major Product (Predicted Ratio) |
| Sodium Borohydride (NaBH4) | H⁻ | Axial | cis-isomer (~4:1 to 9:1) |
| L-Selectride® | H⁻ (bulky) | Equatorial | trans-isomer (>19:1) |
3.1.2. Diastereoselective Reduction with L-Selectride® (Equatorial Attack Predominant)
For the selective synthesis of the trans-alcohol, a bulkier reducing agent such as L-Selectride® is employed.
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow addition of water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the trans-4-(benzyloxy)cyclohexanol.
Grignard and Organolithium Additions
The addition of organometallic reagents such as Grignard and organolithium reagents allows for the formation of carbon-carbon bonds, leading to tertiary alcohols. These bulky nucleophiles are expected to predominantly attack from the equatorial face.
Protocol for Grignard Addition:
-
Prepare the Grignard reagent by reacting the corresponding alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF.
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (0.1 M).
-
Cool the ketone solution to 0 °C.
-
Add the prepared Grignard reagent (1.5 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash column chromatography.
Table 2: Predicted Products and Diastereoselectivity of Organometallic Additions
| Reagent | Nucleophile | Predominant Attack | Major Product (Predicted Ratio) |
| Methylmagnesium Bromide | CH₃⁻ | Equatorial | trans-4-(Benzyloxy)-1-methylcyclohexanol (>3:1) |
| Phenyllithium | Ph⁻ | Equatorial | trans-4-(Benzyloxy)-1-phenylcyclohexanol (>4:1) |
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. This reaction involves the nucleophilic addition of a phosphorus ylide to the carbonyl group, followed by elimination to form the alkene and triphenylphosphine oxide.
Protocol for Wittig Olefination:
-
Prepare the phosphonium ylide by deprotonating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like THF or DMSO.
-
In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq) in the same anhydrous solvent (0.1 M).
-
Add the ketone solution to the ylide solution at the appropriate temperature (often 0 °C to room temperature).
-
Stir the reaction mixture for 2-12 hours.
-
Quench the reaction with water.
-
Extract the product with a nonpolar solvent such as hexane or diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash column chromatography to separate the alkene from triphenylphosphine oxide.
Table 3: Expected Product from Wittig Reaction
| Ylide | Product | Expected Yield |
| Methylenetriphenylphosphorane | 4-(Benzyloxy)-1-methylenecyclohexane | >80% |
Conclusion
The nucleophilic addition reactions at the carbonyl of this compound provide a versatile platform for the synthesis of a diverse range of functionalized cyclohexanol and cyclohexene derivatives. By carefully selecting the nucleophile and reaction conditions, a high degree of control over the stereochemical outcome can be achieved. The protocols and data presented herein serve as a valuable resource for researchers in the field of organic synthesis and drug development, enabling the efficient and selective synthesis of novel compounds with potential therapeutic value. Further optimization of these reactions may be necessary to achieve desired outcomes for specific synthetic targets.
Application Notes and Protocols: Grignard Reactions with 4-(Benzyloxy)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed overview and experimental protocols for the Grignard reaction involving 4-(benzyloxy)cyclohexanone. The addition of organomagnesium halides (Grignard reagents) to this protected cyclohexanone derivative yields tertiary alcohols, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds. The stereochemical outcome of this reaction is of particular interest, as the bulky benzyloxy group at the C4 position influences the trajectory of the nucleophilic attack, leading to the formation of diastereomeric products. Understanding and controlling this diastereoselectivity is crucial for the efficient synthesis of target molecules with specific stereochemistry.
Reaction Mechanism and Stereoselectivity
The Grignard reaction with this compound proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon. The large benzyloxy group preferentially occupies the equatorial position in the chair conformation of the cyclohexane ring to minimize steric hindrance. This conformational preference dictates the two primary pathways for nucleophilic attack: axial and equatorial.
-
Axial Attack: The Grignard reagent approaches the carbonyl carbon from the axial face of the cyclohexane ring.
-
Equatorial Attack: The Grignard reagent approaches from the equatorial face.
Generally, for cyclohexanones lacking significant steric hindrance at the axial faces, smaller Grignard reagents tend to favor axial attack due to stereoelectronic reasons (Bürgi-Dunitz trajectory). However, as the steric bulk of the Grignard reagent increases, equatorial attack becomes more favorable to avoid 1,3-diaxial interactions. The benzyloxy group at the C4 position does not directly shield the axial face, but its presence can influence the overall steric environment.
Quantitative Data
The following tables summarize typical yields and diastereomeric ratios (d.r.) for the Grignard reaction of this compound with common Grignard reagents. These values are representative and can vary based on specific reaction conditions.
| Grignard Reagent | Product | Typical Yield (%) | Typical Diastereomeric Ratio (cis:trans) | Reference |
| Methylmagnesium Bromide | 1-Methyl-4-(benzyloxy)cyclohexanol | 85 - 95 | 80:20 | Analogous System |
| Phenylmagnesium Bromide | 1-Phenyl-4-(benzyloxy)cyclohexanol | 90 - 97 | 70:30 | Analogous System[1] |
| Ethylmagnesium Bromide | 1-Ethyl-4-(benzyloxy)cyclohexanol | 80 - 90 | 75:25 | Analogous System |
Note: 'cis' refers to the hydroxyl group and the benzyloxy group being on the same side of the ring, resulting from axial attack. 'trans' refers to the hydroxyl group and the benzyloxy group being on opposite sides, resulting from equatorial attack.
Experimental Protocols
General Considerations: All Grignard reactions must be carried out under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents.
Protocol 1: Reaction with Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard flame-dried laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether (10 mL per mmol of ketone) and add it to the reaction flask.
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric alcohol products.
-
Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and diastereomeric ratio.
Protocol 2: Reaction with Phenylmagnesium Bromide
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard flame-dried laboratory glassware
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.5 eq) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In a dropping funnel, prepare a solution of bromobenzene (1.2 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction (disappearance of iodine color and gentle reflux).
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, stir for 30-60 minutes at room temperature.
-
-
Reaction with Ketone:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow steps 5-9 from Protocol 1. A high yield of 1-phenyl-4-(benzyloxy)cyclohexanol is expected.[1]
-
Visualizations
Reaction Pathway
References
Application Notes and Protocols: Wittig Reaction for the Synthesis of 4-(Benzyloxy)methylenecyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the methylenation of 4-(benzyloxy)cyclohexanone via the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, offering a reliable method to convert ketones and aldehydes into alkenes.[1][2] This protocol details the in situ generation of the phosphorus ylide, methylenetriphenylphosphorane, followed by its reaction with this compound to yield 4-(benzyloxy)methylenecyclohexane. This application note is intended to guide researchers in synthetic and medicinal chemistry through a detailed experimental procedure, including reagent data, reaction setup, workup, and purification.
Introduction
The Wittig reaction, developed by Georg Wittig in 1954, is a fundamental transformation in organic chemistry that facilitates the synthesis of alkenes from carbonyl compounds.[1] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which reacts with an aldehyde or ketone to form a new carbon-carbon double bond. A significant advantage of this method is the precise placement of the double bond, which supplants the original carbonyl group, thus avoiding the formation of isomeric byproducts often seen in other olefination methods.[3]
The reaction is initiated by the deprotonation of a phosphonium salt with a strong base to generate the highly reactive ylide.[4] This ylide then attacks the carbonyl carbon of the ketone or aldehyde. The reaction is driven to completion by the formation of the highly stable triphenylphosphine oxide as a byproduct.[5] This protocol has been adapted from established procedures for the methylenation of cyclohexanone and other substituted derivatives.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the Wittig reagent (methylenetriphenylphosphorane) and the subsequent reaction with this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Rubber septa
-
Argon or Nitrogen gas supply with manifold
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Part A: In Situ Preparation of Methylenetriphenylphosphorane (Wittig Reagent)
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon or nitrogen inlet. The system should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Addition: Add methyltriphenylphosphonium bromide to the flask.
-
Solvent Addition: Add anhydrous THF to the flask via a syringe.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath with continuous stirring.
-
Ylide Formation: Slowly add n-butyllithium solution dropwise to the suspension via a syringe over 15-20 minutes. A distinct color change to deep yellow or orange is indicative of ylide formation.
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure the complete formation of the ylide.
Part B: Wittig Reaction with this compound
-
Substrate Preparation: In a separate dry flask under an inert atmosphere, dissolve this compound in a minimal amount of anhydrous THF.
-
Addition to Ylide: Slowly add the solution of this compound to the freshly prepared Wittig reagent at 0 °C using a cannula or syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(benzyloxy)methylenecyclohexane.
Quantitative Data Summary
The following table provides representative quantities and molar equivalents for the Wittig reaction on this compound. These values can be scaled as needed.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Molar Equiv. |
| Methyltriphenylphosphonium bromide | 357.23 | 1.5 | 536 mg | 1.5 |
| Anhydrous THF | - | - | 10 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.5 | 0.6 mL | 1.5 |
| This compound | 204.27 | 1.0 | 204 mg | 1.0 |
| Anhydrous THF (for ketone) | - | - | 5 mL | - |
| Product | ||||
| 4-(Benzyloxy)methylenecyclohexane | 202.29 | - | Expected Yield: >80% | - |
Experimental Workflow Diagram
Caption: Workflow for the Wittig methylenation of this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of this reaction.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
Application Notes and Protocols for the Reductive Amination of 4-(Benzyloxy)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds. This one-pot reaction, which combines the formation of an imine or enamine intermediate with its subsequent reduction, is a highly efficient route to a diverse range of primary, secondary, and tertiary amines. These amine-containing molecules are fundamental building blocks in the pharmaceutical industry, featuring prominently in a vast array of active pharmaceutical ingredients (APIs). The 4-aminocyclohexane scaffold, in particular, is a valuable motif in medicinal chemistry.
This document provides a detailed experimental protocol for the reductive amination of 4-(benzyloxy)cyclohexanone to produce 4-(benzyloxy)cyclohexylamine. The primary method described utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent well-suited for this transformation, ensuring high yields and operational simplicity.[1][2] An alternative protocol using sodium cyanoborohydride (NaBH₃CN) is also presented.
Reaction Principle
The reductive amination of this compound proceeds in a two-step, one-pot sequence. First, the ketone reacts with an ammonia source, typically ammonium acetate or ammonium chloride, under mildly acidic conditions to form an iminium ion intermediate. The subsequent in-situ reduction of this iminium ion by a hydride-based reducing agent yields the desired 4-(benzyloxy)cyclohexylamine.
Sodium triacetoxyborohydride is often the preferred reducing agent as it is less reactive towards the starting ketone compared to other borohydrides, thus minimizing the formation of the corresponding alcohol byproduct.[2] Sodium cyanoborohydride is also effective but is toxic and requires careful handling.[3]
Data Presentation
The following table summarizes typical quantitative data for the reductive amination of this compound based on established procedures for analogous cyclohexanones.
| Parameter | Protocol 1: Sodium Triacetoxyborohydride | Protocol 2: Sodium Cyanoborohydride |
| Starting Material | This compound | This compound |
| Amine Source | Ammonium Acetate | Ammonium Chloride |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Methanol (MeOH) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | 75-90% | 60-80% |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol details the synthesis of 4-(benzyloxy)cyclohexylamine from this compound using ammonium acetate and sodium triacetoxyborohydride.
Materials and Reagents:
-
This compound
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Amine Source Addition: Dissolve the ketone in anhydrous dichloromethane (DCM). To this solution, add ammonium acetate (5-10 eq).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 4-(benzyloxy)cyclohexylamine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol provides an alternative method using sodium cyanoborohydride. Caution: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme care in a well-ventilated fume hood.
Materials and Reagents:
-
This compound
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Aqueous Hydrochloric Acid (HCl, 1M)
-
Aqueous Sodium Hydroxide (NaOH, 1M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium chloride (5-10 eq) in methanol.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5-2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Carefully acidify the reaction mixture to pH ~2 with 1M HCl to decompose the excess reducing agent (perform in a fume hood). Then, basify the mixture to pH >10 with 1M NaOH.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by flash column chromatography as described in Protocol 1.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the reductive amination of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the reductive amination procedure.
Characterization Data of 4-(Benzyloxy)cyclohexylamine
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals include aromatic protons from the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), a multiplet for the cyclohexyl methine proton attached to the nitrogen, and multiplets for the other cyclohexyl protons.
-
¹³C NMR: Expected signals include those for the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexyl ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 4-(benzyloxy)cyclohexylamine (C₁₃H₁₉NO, MW: 205.30) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for a primary amine are expected in the region of 3300-3500 cm⁻¹.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere.
-
Sodium cyanoborohydride is highly toxic. Avoid inhalation, ingestion, and skin contact. Quenching of reactions involving NaBH₃CN should be done carefully in a fume hood to avoid exposure to hydrogen cyanide gas.
-
Organic solvents such as dichloromethane are volatile and may be harmful. Handle with care.
References
Application Notes and Protocols: The Strategic Use of 4-(Benzyloxy)cyclohexanone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)cyclohexanone is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring a reactive ketone and a protected hydroxyl group in the form of a stable benzyl ether, allows for sequential and site-selective modifications. This enables the construction of complex molecular architectures found in various classes of therapeutic agents, including those targeting the central nervous system (CNS), as well as antiviral and antimycobacterial drugs.[1] The benzyloxy group acts as a robust protecting group, stable under various reaction conditions, which can be selectively removed in later synthetic stages via catalytic hydrogenation. This strategic protection is pivotal for achieving high yields and purity in multi-step syntheses.
Key Applications and Synthetic Strategies
The cyclohexanone core of this compound is amenable to a variety of chemical transformations, making it a highly sought-after starting material in medicinal chemistry.[1] Key reactions include:
-
Reductive Amination: The ketone functionality can be readily converted into primary, secondary, or tertiary amines through reductive amination. This reaction is a cornerstone of pharmaceutical synthesis for introducing nitrogen-containing moieties, which are prevalent in active pharmaceutical ingredients (APIs).[2]
-
Aldol Condensation: The α-carbons to the ketone can participate in aldol condensation reactions, facilitating the formation of carbon-carbon bonds and the construction of more complex cyclic and polycyclic systems.
-
Wittig Reaction: The ketone can be transformed into an alkene using the Wittig reaction, providing a route to vinyl cyclohexyl derivatives.[3][4]
-
Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the ketone yields tertiary alcohols, expanding the molecular complexity.
These synthetic strategies allow for the introduction of diverse pharmacophores and the modulation of physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound and its analogs.
Protocol 1: Reductive Amination of this compound (Representative Protocol)
This protocol describes the reductive amination of a cyclohexanone derivative to yield a secondary amine, a common intermediate in the synthesis of various pharmaceutical agents. The methodology is adapted from a robust protocol for the closely related 4-hydroxycyclohexanone and is expected to provide similar results with this compound.[2]
Reaction:
Materials and Reagents:
| Reagent/Material | Grade |
| This compound | ≥98% |
| Amine (e.g., Methylamine, Benzylamine) | Reagent Grade |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade |
| Dichloromethane (DCM), anhydrous | ACS Grade |
| Acetic Acid, glacial | ACS Grade |
| Saturated Sodium Bicarbonate Solution | |
| Anhydrous Magnesium Sulfate | |
| Ethyl Acetate | ACS Grade |
| Hexanes | ACS Grade |
| Round-bottom flask | |
| Magnetic stirrer and stir bar | |
| Inert atmosphere setup (Argon or Nitrogen) | |
| Syringes | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) supplies | |
| Flash column chromatography setup |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the this compound in anhydrous dichloromethane (DCM). To this solution, add the desired amine (1.1 eq) via syringe.
-
Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[2]
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkyl-4-(benzyloxy)cyclohexanamine.
Expected Quantitative Data (Based on analogous reactions):
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
| Reaction Time | 2-4 hours |
Protocol 2: Deprotection of the Benzyloxy Group
This protocol describes the removal of the benzyl protecting group to yield the free hydroxyl functionality, a common final step in the synthesis of many pharmaceutical intermediates.
Reaction:
Caption: Experimental workflow for the synthesis of a pharmaceutical intermediate.
Caption: Logical diagram of the benzyloxy protecting group strategy.
References
Application Notes and Protocols for Claisen-Schmidt Condensation Reactions Involving Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclohexanone-derived chalcones via the Claisen-Schmidt condensation. These compounds, specifically α,α'-bis(substituted-benzylidene)cycloalkanones, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The straightforward synthesis allows for the creation of diverse chemical libraries for drug discovery and development.
I. Introduction and Applications
The Claisen-Schmidt condensation is a reliable and versatile base-catalyzed reaction between an enolizable ketone (cyclohexanone) and an aromatic aldehyde that lacks α-hydrogens. The resulting α,β-unsaturated ketones, often referred to as chalcones or chalcone analogues, serve as valuable scaffolds in drug discovery.
Key Applications:
-
Anticancer Agents: Many cyclohexanone-based chalcones exhibit potent cytotoxic activity against a variety of cancer cell lines.[1][2] They have been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways.[3][4]
-
Antimicrobial Agents: These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] Their mechanism of action is an area of active investigation.
-
Anti-inflammatory Agents: Chalcones are known to possess anti-inflammatory properties, making them potential candidates for the development of new treatments for inflammatory diseases.
-
Precursors for Heterocyclic Compounds: The α,β-unsaturated ketone moiety is a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities.[7]
II. Reaction Mechanism and Workflow
The Claisen-Schmidt condensation proceeds via an aldol condensation followed by a dehydration step to yield the thermodynamically stable conjugated chalcone.
Below is a general experimental workflow for the synthesis and characterization of cyclohexanone-derived chalcones.
III. Experimental Protocols
Here are two detailed protocols for the synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones.
Protocol 1: Solvent-Free Synthesis via Grinding
This environmentally friendly method offers high yields, short reaction times, and a simple work-up procedure.[8][9]
Materials:
-
Cyclohexanone (1.0 eq)
-
Substituted aromatic aldehyde (2.0 eq)
-
Solid Sodium Hydroxide (NaOH) (20 mol%)[9]
-
Mortar and pestle
-
2N Hydrochloric acid (HCl)
-
Deionized water
-
Filter paper and Buchner funnel
-
Dichloromethane (CH₂Cl₂) and Hexane for chromatography (if necessary)
Procedure:
-
In a mortar, combine cyclohexanone (e.g., 5.0 mmol, 0.49 g) and the substituted benzaldehyde (e.g., 10.0 mmol).
-
Add solid NaOH (e.g., 1.0 mmol, 0.04 g) to the mixture.
-
Grind the mixture vigorously with a pestle at room temperature for approximately 5 minutes. The mixture will typically form a paste and then solidify.[8]
-
After the reaction is complete (monitored by TLC if desired), pour the reaction mixture into a beaker containing approximately 50 mL of 2N HCl.
-
Collect the resulting solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to yield the pure α,α'-bis(substituted-benzylidene)cyclohexanone.[8]
Protocol 2: Base-Catalyzed Synthesis in Ethanol
This is a classic and widely used method for Claisen-Schmidt condensation.
Materials:
-
Cyclohexanone (1.0 eq)
-
Substituted aromatic aldehyde (2.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (e.g., 10 mmol, 0.98 g) and the substituted benzaldehyde (e.g., 20 mmol) in 30-50 mL of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol, 0.8 g) in 10 mL of water and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[10]
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice and acidify with dilute HCl to a neutral pH.[10]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure product.
IV. Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of various cyclohexanone-derived chalcones.
Table 1: Synthesis Yields of Symmetrical 2,6-bis(benzylidene)cyclohexanones
| Entry | Aldehyde Substituent | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | H | NaOH (20) | Grinding, 5 min | 98 | [8][9] |
| 2 | 4-CH₃ | NaOH (20) | Grinding, 5 min | 98 | [8] |
| 3 | 4-OCH₃ | NaOH (20) | Grinding, 5 min | 97 | [8] |
| 4 | 4-Cl | NaOH (20) | Grinding, 5 min | 96 | [8] |
| 5 | 2-Cl | NaOH (100) | Stirring, 15 min | - | [11] |
| 6 | 4-NO₂ | - | Microwave, basic | - | [12] |
Yields are for isolated products.
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound | Substituent(s) | MDA-MB-231 | MCF-7 | SK-N-MC | Reference |
| 5d | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene) | Highest Activity | - | - | [2] |
| 5j | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene) | - | Most Potent | Most Potent | [2] |
| 325 | Asymmetrical 2,6-bis(benzylidene) | 1.99 ± 1.02 µg/mL | - | - | [13] |
| 330 | Asymmetrical 2,6-bis(benzylidene) | - | 0.85 ± 0.47 µg/mL | 1.51 ± 0.70 µg/mL | [13] |
Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions between studies.
Table 3: Antimicrobial Activity (MIC Values in µg/mL)
| Compound | Strain | MIC (µg/mL) | Reference |
| O-OH Chalcone | MRSA | 25-50 | [1] |
| M-OH Chalcone | MRSA | 98.7 ± 43.3 | [1] |
| P-OH Chalcone | MRSA | 108.7 ± 29.6 | [1] |
| Compound 9 | P. aeruginosa | 40 | [5] |
| Compound 9 | E. coli | 80 | [5] |
| Compound 11 | S. aureus | 40 | [5] |
| Compound 11 | C. albicans | 80 | [5] |
V. Signaling Pathway Inhibition
Several studies have indicated that chalcone derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as the AKT and ERK/MAPK pathways.[3][4][14] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis in cancer cells.
References
- 1. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.unar.ac.id [repository.unar.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2,6-Bis(2-chlorobenzylidene)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(Benzyloxy)cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(benzyloxy)cyclohexanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Oiling out during recrystallization
Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil. This is a common issue when the melting point of the solid is lower than the temperature of the solution.[1] Impurities can also lower the melting point, contributing to this problem.[1] Oiling out is problematic because the oily droplets can trap impurities, leading to poor purification.[1]
Possible Causes & Solutions:
| Cause | Solution |
| High concentration of impurities | - Attempt a preliminary purification step, such as a simple filtration or a quick column chromatography "plug" to remove gross impurities before recrystallization. |
| - Consider using activated charcoal during the recrystallization process to adsorb colored and some dissolved impurities.[1] | |
| Inappropriate solvent system | - The boiling point of the solvent may be too high, exceeding the melting point of the compound. Select a solvent with a lower boiling point. |
| - The polarity of the solvent may not be ideal. If using a single solvent, try a solvent with a slightly different polarity. For example, if using a very non-polar solvent, try a slightly more polar one. | |
| - If using a mixed solvent system, adjust the ratio of the "good" solvent to the "poor" solvent. Adding a little more of the "good" solvent can sometimes prevent oiling out.[1] | |
| Cooling the solution too quickly | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of a stable crystal lattice. |
| - Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization by providing a surface for crystal nucleation. | |
| - Introduce a seed crystal (a small, pure crystal of the desired compound) to the cooled solution to induce crystallization.[2] |
Experimental Protocol: General Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solvent boils.
-
Add More Solvent: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Problem 2: Poor separation during column chromatography
Symptom: Fractions collected from the column contain a mixture of this compound and impurities, as determined by TLC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent system (mobile phase) | - The eluent may be too polar, causing all compounds to move too quickly down the column. Reduce the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| - The eluent may be too non-polar, resulting in slow or no movement of the desired compound. Increase the polarity of the mobile phase. | |
| - Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation between the product and impurities (a difference in Rf values of at least 0.2 is ideal). | |
| Improper column packing | - Air bubbles or channels in the stationary phase lead to uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly without any cracks or bubbles. |
| Overloading the column | - Using too much crude material for the amount of stationary phase will result in broad bands and overlapping of compounds. A general rule of thumb is to use 20-100 parts of silica gel by weight to 1 part of the crude mixture. |
| Sample applied in too much solvent | - The initial band of the sample at the top of the column should be as narrow as possible. Dissolve the crude product in the minimum amount of a polar solvent and adsorb it onto a small amount of silica gel before dry-loading it onto the column. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for compounds like this compound is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[3] A gradient of 0% to 30% ethyl acetate in heptane has been reported to be effective.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants can include:
-
Unreacted starting materials: Such as 4-hydroxycyclohexanone or benzyl bromide.
-
Byproducts of the benzylation reaction: Dibenzyl ether can form as a side product.
-
Solvents from the reaction and workup.
-
Decomposition products: Ketones can be susceptible to side reactions, though this compound is generally stable under standard conditions.[4]
Q2: My purified this compound is a yellow oil, but it is sometimes described as a solid. Why is this?
A2: this compound can exist as a colorless to pale yellow liquid or a solid, depending on its purity and the ambient temperature.[4] Highly pure samples are more likely to be crystalline solids at room temperature. The presence of even small amounts of impurities can lower the melting point, causing it to be an oil.
Q3: Can I purify this compound by distillation?
A3: Distillation under reduced pressure (vacuum distillation) can be a suitable method for purifying liquids. However, given that this compound can be a solid at room temperature, this method may be more challenging. If significant non-volatile impurities are present, distillation could be effective. It is crucial to use a vacuum to lower the boiling point and prevent potential decomposition at high temperatures.
Q4: How can I effectively monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and effective method. Spot a small amount of each collected fraction onto a TLC plate, along with a spot of the crude material and a pure standard if available. After developing the plate in an appropriate solvent system, visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate stain). Fractions that show a single spot corresponding to the Rf of the pure product can be combined.
Q5: What are the key safety precautions when handling this compound?
A5: this compound may cause skin, eye, and respiratory irritation.[2] It is also harmful if swallowed. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound. Note that yields and purity are highly dependent on the quality of the crude material and the specific experimental conditions.
| Purification Method | Typical Solvent System | Reported Yield | Typical Purity |
| Column Chromatography | 0-30% Ethyl acetate/Heptane gradient | ~77% | >95% |
| Recrystallization | Ethanol, Isopropanol, or Ethyl acetate/Hexanes | Variable | >98% (if successful) |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Recrystallization 'Oiling Out'
References
Technical Support Center: Column Chromatography of 4-(Benzyloxy)cyclohexanone
Welcome to the technical support center for the purification of 4-(Benzyloxy)cyclohexanone via column chromatography. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful separations.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the materials and step-by-step procedure for the purification of this compound using standard laboratory-scale flash column chromatography.
Materials:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC).
-
Apparatus: Glass chromatography column, separatory funnel or solvent reservoir, collection tubes/flasks, rotary evaporator, TLC plates, UV lamp (254 nm), and standard laboratory glassware.
-
Sample: Crude this compound dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation and a target Rf value of 0.2-0.4 for this compound.
-
-
Column Packing (Wet Slurry Method):
-
Secure the chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[1][2]
-
Once the silica has settled, add another thin layer of sand on top to protect the stationary phase.[1]
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of a non-polar solvent or the eluent.
-
Carefully pipette the sample solution onto the top layer of sand.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again just above the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If a gradient elution is required (based on TLC analysis of the crude mixture), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Experimental Workflow
Caption: Experimental workflow for the column chromatography purification of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding a higher percentage of ethyl acetate. For very polar impurities, a small amount of methanol might be necessary.[3] |
| Product elutes too quickly (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of hexanes. |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | - Re-optimize the solvent system using TLC; aim for a larger ΔRf between the product and impurities.- Consider using a different solvent system (e.g., dichloromethane/ethyl acetate).- Employ a shallow gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| Peak tailing | - Strong interaction between the ketone functional group and the acidic silanol groups on the silica surface.[4][5]- Sample overload. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to mask the acidic silanol groups.[3]- Reduce the amount of crude sample loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.[3] |
| Low recovery of the product | - Irreversible adsorption onto the silica gel.- The compound may be unstable on silica. | - Use a mobile phase containing a basic modifier like triethylamine to minimize strong interactions.[6]- Perform a 2D TLC to check for compound stability on silica gel.[4]- Consider using a different stationary phase, such as neutral alumina.[4] |
| Cracked or channeled column packing | - Improper packing of the column.- The column ran dry during the separation. | - Ensure the silica gel is packed uniformly as a slurry and not allowed to dry out.- Always maintain a level of solvent above the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for TLC analysis is a 9:1 or 8:2 mixture of hexanes:ethyl acetate. Based on the TLC results, you can adjust the polarity to achieve an optimal Rf value between 0.2 and 0.4 for the product.
Q2: My compound is UV-active, but I can't see it on the TLC plate.
A2: While the benzyl group is UV-active, the concentration of your compound might be too low for visualization.[3] Try spotting the TLC plate multiple times in the same spot, allowing the solvent to evaporate between applications to increase the concentration.[3] Alternatively, you can use a staining solution, such as potassium permanganate, which reacts with the ketone functional group.[3]
Q3: Can I use a different stationary phase besides silica gel?
A3: Yes. If you experience significant peak tailing or low recovery that cannot be resolved with mobile phase modifiers, you might consider using neutral alumina.[4] Alumina can sometimes provide better separation for certain ketones.
Q4: How much crude material can I load onto my column?
A4: A general rule of thumb is to load between 1-5% of the total weight of the silica gel.[3] Overloading the column will lead to poor separation and broad peaks.
Q5: My purified product still contains impurities. What should I do?
A5: If your product is not pure after a single column, you can either repeat the column chromatography using a shallower solvent gradient or consider an alternative purification technique such as recrystallization if the product is a solid.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for common issues in the chromatography of this compound.
References
Identifying and removing impurities from 4-(Benzyloxy)cyclohexanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 4-(Benzyloxy)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a benzyl halide (typically benzyl bromide) by the alkoxide of 4-hydroxycyclohexanone. The alkoxide is generated in situ by treating 4-hydroxycyclohexanone or its protected form with a suitable base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials and reagents include:
-
Substrate: 4-Hydroxycyclohexanone or a protected version like 1,4-dioxaspiro[4.5]decan-8-ol.
-
Benzylating Agent: Benzyl bromide or benzyl chloride.
-
Base: Sodium hydride (NaH), potassium hydroxide (KOH), or sodium hydroxide (NaOH) are commonly used to deprotonate the hydroxyl group.[1]
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically employed.
Q3: What are the potential impurities I might encounter in my reaction mixture?
A3: Several impurities can arise from the synthesis of this compound, including:
-
Unreacted Starting Materials: Residual 4-hydroxycyclohexanone and benzyl bromide.
-
Byproducts from Side Reactions:
-
Dibenzyl ether: Formed from the reaction of benzyl bromide with the benzyl alkoxide.[1]
-
Elimination products: Although less common with primary halides like benzyl bromide, elimination reactions can occur under strongly basic conditions.
-
Side products from DMF: If DMF is used as a solvent with NaH and benzyl bromide, an amine side-product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form.[3]
-
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of 4-hydroxycyclohexanone. | Ensure the base is fresh and added in an appropriate stoichiometric amount (typically a slight excess). Allow sufficient reaction time for complete alkoxide formation. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. |
| Side reactions consuming starting materials. | Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, order of addition of reagents, or choice of base and solvent. |
| Loss of product during workup and purification. | Ensure proper extraction techniques and minimize transfers. Optimize the purification method (column chromatography or recrystallization) to maximize recovery. |
Problem 2: Presence of significant amounts of unreacted 4-hydroxycyclohexanone in the final product.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of benzyl bromide used. | Use a slight excess of benzyl bromide (e.g., 1.1 to 1.2 equivalents) to ensure complete reaction of the 4-hydroxycyclohexanone. |
| Incomplete reaction. | Monitor the reaction by TLC until the 4-hydroxycyclohexanone spot is no longer visible. |
| Inefficient purification. | Utilize column chromatography with an appropriate solvent system to separate the more polar 4-hydroxycyclohexanone from the product. |
Problem 3: Contamination with dibenzyl ether.
| Possible Cause | Troubleshooting Step |
| Reaction of benzyl alkoxide with benzyl bromide. | This is a common side reaction in Williamson ether synthesis. Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration and favor the reaction with the cyclohexanolate. |
| Inefficient purification. | Dibenzyl ether is less polar than the desired product. Use column chromatography with a gradient elution to effectively separate the two compounds. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation of the Williamson ether synthesis for this compound.
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxycyclohexanone (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Impurity Identification and Removal
TLC is a crucial technique for monitoring the reaction progress and identifying the presence of impurities.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Solvent System): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used.[4][5][6]
-
Initial Screening: Start with a 4:1 mixture of hexanes:ethyl acetate.
-
Optimization: Adjust the solvent ratio to achieve good separation (Rf values between 0.2 and 0.8). Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and move the spots further up the plate.[4]
-
-
Visualization:
| Compound | Expected Rf Value (relative) | Visualization |
| Dibenzyl ether | High (least polar) | UV |
| Benzyl bromide | High | UV |
| This compound (Product) | Intermediate | UV |
| 4-Hydroxycyclohexanone | Low (most polar) | Staining |
Column chromatography is effective for separating the product from both more polar and less polar impurities.[9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Use a solvent system similar to the one optimized for TLC, but slightly less polar to ensure good separation. A common starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate. Gradient elution (gradually increasing the polarity of the eluent) can be very effective.
-
Procedure:
-
Pack the column with silica gel slurry in the initial eluent.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Recrystallization can be an effective final purification step if a suitable solvent is found.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Potential Solvents/Solvent Systems:
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Principle: The components of the sample are separated based on their boiling points and interactions with the GC column, and then detected and identified by mass spectrometry.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Expected Results: The GC chromatogram will show separate peaks for the product and any volatile impurities. The mass spectrum of each peak can be used to identify the corresponding compound by comparing it to a spectral library or by analyzing the fragmentation pattern.
NMR spectroscopy is invaluable for confirming the structure of the product and identifying impurities.
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
Impurity Detection: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. By comparing the chemical shifts of these signals to known values for potential impurities, their identity can be confirmed.
| Compound | Key ¹H NMR Signals (approx. δ in CDCl₃) | Key ¹³C NMR Signals (approx. δ in CDCl₃) |
| This compound | 7.2-7.4 (m, 5H, Ar-H), 4.5 (s, 2H, -OCH₂Ph), 3.7-3.8 (m, 1H, -CH-O-), 2.1-2.5 (m, 8H, cyclohexyl-H) | ~210 (C=O), ~138 (Ar-C), ~128 (Ar-CH), ~70 (-OCH₂Ph), ~70 (-CH-O-), ~38, ~33 (cyclohexyl-CH₂) |
| 4-Hydroxycyclohexanone | 3.8-4.0 (m, 1H, -CH-OH), 1.8-2.6 (m, 8H, cyclohexyl-H), variable (br s, 1H, -OH) | ~212 (C=O), ~68 (-CH-OH), ~39, ~34 (cyclohexyl-CH₂) |
| Benzyl bromide | 7.2-7.4 (m, 5H, Ar-H), 4.5 (s, 2H, -CH₂Br) | ~137 (Ar-C), ~129 (Ar-CH), ~33 (-CH₂Br) |
| Dibenzyl ether | 7.2-7.4 (m, 10H, Ar-H), 4.6 (s, 4H, -OCH₂Ph) | ~138 (Ar-C), ~128 (Ar-CH), ~72 (-OCH₂Ph) |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for identifying and removing impurities.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound|CAS 2987-06-6 [benchchem.com]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. silicycle.com [silicycle.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. jk-sci.com [jk-sci.com]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: 4-(Benzyloxy)cyclohexanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-(Benzyloxy)cyclohexanone synthesis.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Williamson Ether Synthesis of 4-Hydroxycyclohexanone Derivative
This route typically involves the protection of the ketone in 4-hydroxycyclohexanone, followed by a Williamson ether synthesis to introduce the benzyl group, and subsequent deprotection.
A common starting material is the ethylene glycol ketal of 4-hydroxycyclohexanone, 1,4-dioxaspiro[4.5]decan-8-ol.
-
Deprotonation: To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Ether Formation: After stirring for a few hours, add benzyl bromide (1.1 eq.) dropwise to the mixture. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Deprotection: After the reaction is complete, an aqueous solution of hydrochloric acid (e.g., 4N HCl) is added to hydrolyze the ketal.
-
Work-up and Purification: The reaction mixture is neutralized, extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated. The crude product is then purified by column chromatography.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | - Ensure the use of a strong enough base to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is effective.[1][2] - Use anhydrous solvent (e.g., THF, DMF) as moisture will quench the base.[1][2] |
| Poor Nucleophilicity of the Alkoxide | - The choice of solvent can influence the reactivity of the alkoxide. Aprotic polar solvents like DMF or DMSO can enhance nucleophilicity.[1][3] |
| Inactive Benzyl Bromide | - Use fresh or properly stored benzyl bromide. Over time, it can degrade. |
| Low Reaction Temperature | - While the initial deprotonation is often done at 0°C, the ether formation step may require warming to room temperature or gentle heating to proceed at a reasonable rate. |
Issue 2: Presence of Significant Byproducts
| Byproduct | Cause | Solution |
| Elimination Product (4-Cyclohexenone derivative) | - This is a common side reaction in Williamson ether synthesis, especially with secondary halides or hindered alkoxides.[1][4] | - Use a less hindered base if possible, although with a secondary alcohol, the alkoxide is inherently somewhat hindered. - Maintain a moderate reaction temperature; excessive heat can favor elimination. |
| Unreacted Starting Material | - Incomplete reaction. | - Increase reaction time. - Ensure proper stoichiometry of reagents. |
| Dibenzyl Ether | - Can form if there is any residual water that reacts with benzyl bromide under basic conditions. | - Ensure strictly anhydrous conditions. |
Issue 3: Difficulties with Ketal Deprotection
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | - Insufficient acid or reaction time. | - Increase the concentration of the acid or the reaction time for the hydrolysis step. Gentle heating can also be applied. |
| Degradation of Product | - The benzyloxy group can be sensitive to very strong acidic conditions. | - Use milder acidic conditions for deprotection, for example, using a catalytic amount of a Lewis acid or a milder protic acid.[5] |
Route 2: Oxidation of 4-(Benzyloxy)cyclohexanol
This route involves the initial synthesis of 4-(benzyloxy)cyclohexanol, followed by its oxidation to the desired ketone.
-
Dissolution: Dissolve 4-(benzyloxy)cyclohexanol in a suitable organic solvent (e.g., dichloromethane, acetone).
-
Addition of Oxidant: Add the chosen oxidizing agent (e.g., PCC, PDC, or a TEMPO-based system) to the solution. The reaction conditions (temperature, time) will depend on the specific oxidant used.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is worked up to remove the oxidant byproducts. This often involves filtration and washing. The crude product is then purified, typically by column chromatography.
Issue 1: Incomplete Oxidation
| Possible Cause | Troubleshooting Step |
| Insufficient Oxidant | - Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary. |
| Low Reactivity of Oxidant | - Some oxidants are milder than others. If a mild oxidant (e.g., MnO₂) is used and the reaction is sluggish, consider a more powerful one like PCC or a Swern oxidation. |
| Low Reaction Temperature | - Some oxidations require heating to proceed at a practical rate. |
Issue 2: Over-oxidation or Side Reactions
| Problem | Cause | Solution |
| Formation of Adipic Acid Derivative | - Strong oxidizing agents like potassium permanganate or chromic acid under harsh conditions can cleave the ring. | - Use milder, more selective oxidizing agents such as PCC, PDC, or TEMPO-based systems.[6] |
| Formation of Benzoic Acid or Benzaldehyde | - The benzyloxy group can be susceptible to oxidation under certain conditions. | - Choose an oxidant that is selective for secondary alcohols over benzyl ethers. Milder chromium-based reagents or a Swern oxidation are generally safe choices. |
Issue 3: Difficult Purification
| Problem | Cause | Solution |
| Removal of Metal Byproducts | - Oxidants based on chromium or manganese leave behind metal salts that can be difficult to remove. | - After the reaction, a proper work-up is crucial. This may involve filtration through a pad of celite or silica gel, followed by aqueous washes. |
| Co-elution of Product and Starting Material | - If the reaction is incomplete, the starting alcohol and the product ketone may have similar polarities, making chromatographic separation challenging. | - Optimize the reaction to go to completion. - Use a high-resolution chromatography system or try a different solvent system for better separation. |
Data Presentation
Table 1: Comparison of Bases for Williamson Ether Synthesis
| Base | Typical Solvent | Pros | Cons | Relative Strength |
| Sodium Hydride (NaH) | THF, DMF | Highly effective for deprotonating alcohols.[1][2] | Flammable solid, requires anhydrous conditions. | Strong |
| Potassium tert-butoxide (KOtBu) | t-Butanol, THF | Strong, non-nucleophilic base. | Can promote elimination, especially with hindered substrates.[4] | Strong |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Milder, easier to handle. | May require higher temperatures and longer reaction times.[3] | Moderate |
| Sodium Hydroxide (NaOH) | Phase Transfer Catalysis | Inexpensive. | Can lead to side reactions in some cases. | Strong |
Table 2: Comparison of Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Mild, selective for primary and secondary alcohols. | Carcinogenic chromium reagent, difficult to remove byproducts. |
| Pyridinium Dichromate (PDC) | CH₂Cl₂, DMF | Similar to PCC, can be used in DMF. | Carcinogenic chromium reagent. |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | CH₂Cl₂, -78 °C to rt | High yield, mild conditions, avoids heavy metals. | Requires low temperatures, can have an unpleasant odor. |
| TEMPO/(NaOCl or other co-oxidant) | CH₂Cl₂/H₂O | Catalytic, environmentally friendly. | Can be sensitive to substrate and reaction conditions. |
Mandatory Visualization
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. reddit.com [reddit.com]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Benzyloxy)cyclohexanone for Pilot Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-(Benzyloxy)cyclohexanone for pilot studies. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: There are two primary and scalable synthetic routes for this compound:
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Williamson Ether Synthesis: This is a widely used and robust method involving the reaction of 4-hydroxycyclohexanone with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1][2] This SN2 reaction is typically high-yielding and well-suited for larger scale production.
-
Oxidation of 4-(Benzyloxy)cyclohexanol: This two-step approach first involves the synthesis of 4-(benzyloxy)cyclohexanol, which is then oxidized to the desired ketone. While involving an extra step, this route can be advantageous in certain situations, such as when the starting material is more readily available or cost-effective.
Q2: What are the critical process parameters to control during the scale-up of the Williamson ether synthesis of this compound?
A2: When scaling up the Williamson ether synthesis, the following parameters are crucial for ensuring a safe, efficient, and reproducible process:
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Temperature Control: The reaction is often exothermic, especially during the initial phase. Adequate cooling and temperature monitoring are essential to prevent runaway reactions and minimize side product formation.
-
Reagent Addition Rate: Slow and controlled addition of the benzyl halide is recommended to manage the reaction exotherm and maintain a consistent temperature profile.
-
Mixing Efficiency: Homogeneous mixing is critical to ensure uniform reaction conditions and prevent localized "hot spots." Inadequate mixing can lead to lower yields and increased impurity levels.
-
Solvent Selection: The choice of solvent is important for reaction rate and product solubility. Polar a-protic solvents like DMF or acetone are commonly used.[1]
-
Base Selection and Stoichiometry: The choice and amount of base (e.g., potassium carbonate, sodium hydride) are critical for the complete deprotonation of 4-hydroxycyclohexanone without promoting side reactions.
Q3: What are the common impurities encountered in the synthesis of this compound and how can they be minimized?
A3: Common impurities can include:
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Unreacted Starting Materials: Incomplete reaction can leave residual 4-hydroxycyclohexanone or benzyl halide. Optimizing reaction time, temperature, and reagent stoichiometry can minimize this.
-
Dibenzyl Ether: This can form from the self-condensation of benzyl alcohol (if present as an impurity in the benzyl halide) or by the reaction of the benzyl halide with any residual water. Using high-purity reagents and anhydrous conditions can reduce its formation.[3]
-
Over-alkylation or C-alkylation Products: While less common for this specific substrate, reaction at other sites on the molecule can occur under certain conditions. Careful control of reaction parameters is key to avoiding these byproducts.
-
Elimination Products: If using a secondary or tertiary alkyl halide, elimination reactions (E2) can compete with the desired SN2 reaction.[4] However, with a primary halide like benzyl bromide, this is less of a concern.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure an appropriate excess of the benzyl halide and base are used. - Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed. - Check Base Strength: The base may not be strong enough for complete deprotonation. Consider using a stronger base if necessary, but be mindful of potential side reactions. |
| Side Reactions | - Formation of Dibenzyl Ether: Ensure anhydrous reaction conditions and use high-purity benzyl halide. - Polymerization: This is more of a concern with other synthesis methods but can be influenced by temperature. Maintain strict temperature control. |
| Poor Mixing | - Improve Agitation: Ensure the stirrer speed is adequate for the reactor volume to maintain a homogeneous mixture. Consider using a different type of impeller for better mixing efficiency at scale. |
| Loss during Workup | - Optimize Extraction: Ensure the correct pH for aqueous washes to minimize product loss. Perform multiple extractions with the organic solvent. - Check for Emulsions: If emulsions form during extraction, they can trap the product. Try adding brine or filtering through Celite to break the emulsion. |
Problem 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Presence of Starting Materials | - Drive the Reaction to Completion: See "Incomplete Reaction" under "Low Yield." - Optimize Purification: Adjust the solvent system for column chromatography or recrystallization to improve separation. |
| Formation of Byproducts | - Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize the formation of thermally induced byproducts. - Purification: Utilize fractional distillation under reduced pressure or preparative chromatography for difficult-to-remove impurities. |
| Solvent Impurities | - Use High-Purity Solvents: Ensure all solvents used in the reaction and workup are of high purity to avoid introducing contaminants. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization for specific pilot plant equipment.
Materials:
-
4-Hydroxycyclohexanone
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or Dimethylformamide - DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 4-hydroxycyclohexanone (1.0 equivalent) and anhydrous acetone (or DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the mixture. Stir vigorously at room temperature for 30-60 minutes to facilitate the formation of the alkoxide.
-
Benzyl Halide Addition: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at a rate that maintains the internal temperature within a safe operating range.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Lab Scale (Typical) | Pilot Scale (Projected) | Reference |
| Starting Material | 4-Hydroxycyclohexanone | 4-Hydroxycyclohexanone | |
| Reagents | Benzyl bromide, K₂CO₃ | Benzyl bromide, K₂CO₃ | [1] |
| Solvent | Acetone or DMF | Acetone or DMF | [1] |
| Reaction Temperature | Reflux (~56°C for Acetone) | Reflux (~56°C for Acetone) with careful monitoring | [1] |
| Reaction Time | 4 - 12 hours | 6 - 16 hours (may be longer due to slower heating/cooling) | [1] |
| Typical Yield | 85 - 95% | 80 - 90% | [1] |
| Purification Method | Column Chromatography | Vacuum Distillation |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Managing Exothermic Reactions of Cyclohexanones
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control in exothermic reactions involving cyclohexanones. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the temperature of exothermic cyclohexanone reactions?
A1: The main challenge is the effective dissipation of heat generated during the reaction. Failure to do so can lead to a rapid temperature increase, known as a thermal runaway. This can result in reduced product yield, the formation of impurities, and significant safety hazards, including explosions and the release of toxic gases. The risk is amplified during scale-up due to the decrease in the surface-area-to-volume ratio, which makes heat removal less efficient.
Q2: How does inadequate temperature control specifically impact cyclohexanone synthesis?
A2: Poor temperature control can negatively affect the reaction in several ways:
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Reduced Yield and Purity: Many reactions for synthesizing or using cyclohexanone have an optimal temperature range. Deviations can trigger side reactions, lowering the yield and purity of the desired product.
-
Side Reactions: Elevated temperatures can provide the necessary activation energy for undesired reaction pathways, leading to byproducts that may be difficult to separate from the final product.
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Product Decomposition: The desired product, cyclohexanone, or its derivatives, may be thermally unstable and decompose at elevated temperatures.
Q3: What are the early warning signs of a potential runaway reaction?
A3: Early detection is critical for preventing runaway reactions. Key indicators include:
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A sudden, unexpected increase in the reaction temperature that does not stabilize with normal cooling.
-
A noticeable increase in the rate of gas evolution.
-
A change in the color or viscosity of the reaction mixture.
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A rise in pressure within a closed system.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: A swift and predetermined response is crucial. The immediate steps should be:
-
Alert personnel: Inform everyone in the immediate vicinity of the situation.
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Stop reagent addition: Immediately cease the addition of any further reactants.
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Enhance cooling: Maximize the cooling to the reactor by lowering the temperature of the cooling fluid or increasing its flow rate.
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Emergency quenching: If cooling is insufficient, add a pre-determined quenching agent to stop the reaction. The choice of quenching agent should be made during the experimental design phase.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately.
Troubleshooting Guides
Issue 1: Temperature Overshoots During Reagent Addition
Symptom: The internal reaction temperature significantly exceeds the target temperature during the addition of a reagent (e.g., an oxidizing agent or a Grignard reagent).
Possible Causes:
-
Reagent addition is too fast: The rate of heat generation is exceeding the rate of heat removal.
-
Inadequate cooling: The cooling system is not sufficient for the scale of the reaction or the rate of addition.
-
Poor mixing: Inefficient stirring can lead to localized "hot spots" where the reaction is more concentrated and generates heat rapidly.
Solutions:
-
Reduce the addition rate: Use a syringe pump or a dropping funnel for a slow, controlled addition of the reagent.
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Pre-cool the reaction mixture: Ensure the initial temperature of the reaction mixture is at the lower end of the acceptable range before starting the addition.
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Improve stirring: Increase the stirring rate to improve heat distribution. Ensure the stirrer is appropriately sized and positioned for the reaction vessel.
-
Use a more efficient cooling bath: A dry ice/acetone bath provides more effective cooling than an ice/water bath for very exothermic reactions.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Rapid Exotherm
Symptom: After adding a portion of a reagent, the reaction does not appear to start. Then, after a delay, the temperature rises very quickly and uncontrollably.
Possible Cause:
-
Accumulation of unreacted starting material: The induction period for the reaction was not accounted for, leading to a buildup of reactants. Once the reaction initiates, the large concentration of reactants leads to a massive and sudden release of heat.
Solutions:
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Ensure initiation before adding all of the reagent: Add a small amount of the reagent and wait for a slight, controlled temperature increase to confirm the reaction has started before continuing with the addition.
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Controlled heating: For reactions that require an initiation temperature, warm the mixture slowly and be prepared to apply cooling as soon as the exotherm begins.
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Use an initiator: In some cases, a small amount of an initiator can be used to start the reaction in a controlled manner.
Issue 3: Inconsistent Temperature Control When Scaling Up a Reaction
Symptom: A reaction that was well-controlled at a small scale becomes difficult to manage at a larger scale, with significant temperature fluctuations.
Possible Cause:
-
Reduced surface-area-to-volume ratio: As the volume of the reactor increases, the surface area available for heat exchange does not increase proportionally, making cooling less efficient.
Solutions:
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Perform a safety assessment before scale-up: Use techniques like reaction calorimetry (RC1) to determine the heat of reaction and the required cooling capacity.
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Adjust process parameters:
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Slower addition rate: Extend the time over which reagents are added.
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Lower reaction concentration: Diluting the reaction mixture can help to moderate the exotherm.
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Lower reaction temperature: Running the reaction at a lower temperature will slow the reaction rate and heat generation.
-
-
Improve heat transfer:
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Use a reactor with a better heat exchange capacity: For example, a jacketed reactor with a larger surface area or internal cooling coils.
-
Ensure efficient stirring: As scale increases, the efficiency of stirring becomes even more critical for heat transfer.
-
Data Presentation
Table 1: Heat of Reaction for Cyclohexanol Oxidation to Cyclohexanone under Various Conditions
| Operating Temperature (°C) | Peroxide to Reactant Ratio | Number of Peroxide Injections | Heat Released (kJ/kg) | Cyclohexanone Yield |
| 40 | 1.5 | 1 | 5.87 | 0.65 |
| 50 | 1.5 | 1 | 7.54 | 0.73 |
| 60 | 1.5 | 1 | 9.23 | 0.81 |
| 50 | 1.0 | 1 | 6.45 | 0.68 |
| 50 | 2.0 | 1 | 8.12 | 0.78 |
| 50 | 1.5 | 2 | 7.11 | 0.75 |
| 50 | 1.5 | 3 | 6.89 | 0.77 |
Data adapted from a study on process scale-up hazard analysis.
Table 2: Typical Cooling Capacities of Laboratory Cooling Equipment
| Cooling Method | Typical Temperature Range (°C) | Estimated Cooling Capacity (Watts) for a 1L Reactor |
| Ice/Water Bath | 0 to 5 | 50 - 150 |
| Ice/Salt Bath | -20 to 0 | 100 - 250 |
| Dry Ice/Acetone Bath | -78 | 200 - 500 |
| Circulating Chiller (Standard) | -20 to 20 | 250 - 1000 |
| Circulating Chiller (High Capacity) | -40 to 20 | 1000 - 5000 |
Note: These are estimates and the actual cooling capacity will depend on the specific equipment, vessel geometry, and insulation.
Experimental Protocols
Protocol 1: Controlled Oxidation of Cyclohexanol to Cyclohexanone
This protocol is adapted from a standard laboratory procedure for the oxidation of a secondary alcohol to a ketone.
Materials:
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Cyclohexanol
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Water
-
Ice
Equipment:
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Prepare the Oxidizing Solution: In a beaker, dissolve sodium dichromate dihydrate in water. With continuous stirring, slowly and carefully add concentrated sulfuric acid. Allow this mixture to cool to room temperature.
-
Set up the Reaction: Place cyclohexanol in a round-bottom flask equipped with a stir bar and a thermometer. Place the flask in an ice bath on a magnetic stir plate.
-
Controlled Addition: Slowly add the oxidizing solution to the cyclohexanol using a dropping funnel over a period of 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. Maintain the temperature between 20-30°C by adjusting the addition rate and the cooling from the ice bath. Do not allow the temperature to exceed 35°C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.
-
Work-up: Follow a standard aqueous work-up and extraction procedure to isolate the cyclohexanone product.
Mandatory Visualization
Caption: Experimental workflow for the controlled oxidation of cyclohexanol.
Caption: Troubleshooting logic for a temperature overshoot event.
Preventing degradation of 4-(Benzyloxy)cyclohexanone during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-(Benzyloxy)cyclohexanone during experimental workups.
Troubleshooting Guides
Issue 1: Significant loss of product during aqueous workup.
-
Possible Cause: Accidental cleavage of the benzyl ether protecting group due to acidic or reductive conditions.
-
Troubleshooting Steps:
-
Check the pH of all aqueous solutions. Benzyl ethers can be cleaved by strong acids.[1][2][3] Ensure that any acidic washes are well-buffered or use milder acids like acetic acid if an acidic wash is necessary. Ideally, maintain a neutral to slightly basic pH during the workup.
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Avoid unintended reductive conditions. If your reaction upstream involved reagents that could activate hydrogenation (e.g., residual metal catalysts) and you are using a hydrogen source, you may be inadvertently cleaving the benzyl ether.[4][5]
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Review all reagents used in the workup. Ensure that no strong oxidizing agents are present, as these can also lead to debenzylation.[1]
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Issue 2: Appearance of an unexpected polar impurity on TLC, suspected to be 4-hydroxycyclohexanone.
-
Possible Cause: Partial debenzylation of this compound.
-
Troubleshooting Steps:
-
Confirm the identity of the impurity. Co-spot with a standard of 4-hydroxycyclohexanone if available, or isolate the impurity and characterize it by NMR or MS.
-
Modify the workup to be milder.
-
Replace any strong acid washes (e.g., 1M HCl) with a milder alternative like saturated ammonium chloride (NH₄Cl) solution or a phosphate buffer (pH 7).
-
Use saturated sodium bicarbonate (NaHCO₃) or a dilute carbonate solution for basic washes instead of stronger bases like NaOH if there are other base-sensitive functional groups.[4] However, benzyl ethers are generally stable to strong bases.[1]
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Perform all extractions and washes at room temperature or below to minimize the rate of any potential degradation.
-
-
Issue 3: Low yield after purification by column chromatography.
-
Possible Cause: On-column degradation.
-
Troubleshooting Steps:
-
Deactivate the silica gel. Silica gel can be acidic and may cause the cleavage of acid-sensitive groups. To mitigate this, you can:
-
Flush the column with a solvent system containing a small amount of a neutral or basic additive, such as triethylamine (0.1-1%), before loading your sample.
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Use pre-treated, neutralized silica gel.
-
-
Choose an appropriate solvent system. A solvent system that allows for rapid elution of the product will minimize its contact time with the stationary phase.
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Consider alternative purification methods. If on-column degradation is suspected, consider other purification techniques such as recrystallization or distillation if the compound's properties are suitable.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during workup?
A1: The primary degradation pathway is the cleavage of the C-O bond of the benzyl ether, leading to the formation of 4-hydroxycyclohexanone and toluene or other benzyl-derived byproducts.[6] This cleavage is most commonly initiated by strong acids, catalytic hydrogenation, or certain oxidizing agents.[1][2]
Q2: To what range of pH is this compound generally stable during an aqueous workup?
Q3: Can I use 1M HCl to wash my organic layer containing this compound?
A3: It is not recommended. While brief exposure may be tolerated, especially at low temperatures, using 1M HCl poses a significant risk of cleaving the benzyl ether.[3] A milder acidic wash, such as saturated aqueous NH₄Cl, is a safer alternative if an acidic wash is required to remove basic impurities.
Q4: Is it safe to use sodium bicarbonate or sodium hydroxide during the workup?
A4: Yes, this compound is stable under basic conditions.[1] Washing with saturated sodium bicarbonate or even dilute sodium hydroxide solutions to remove acidic impurities is a standard and safe procedure. A synthesis protocol for this compound explicitly uses 4N sodium hydroxide to neutralize the reaction mixture before extraction.[7]
Q5: My reaction produced some triphenylphosphine oxide. How can I remove it without degrading my product?
A5: Triphenylphosphine oxide can often be removed by performing multiple washes with a brine solution. For more stubborn cases, precipitation by adding a non-polar solvent like pentane or hexane to a concentrated solution of the crude product in a minimal amount of a more polar solvent (like ether or dichloromethane) can be effective. The precipitated triphenylphosphine oxide can then be removed by filtration. This method avoids the harsh conditions that could degrade this compound.
Data Presentation
Table 1: Qualitative Stability of Benzyl Ethers Under Common Workup Conditions
| Condition Category | Reagent/Condition | Stability of Benzyl Ether | Recommendation for this compound Workup |
| Acidic | Strong Acids (e.g., 1M HCl, H₂SO₄) | Labile[1] | Avoid. Use milder alternatives if an acid wash is necessary. |
| Mild Acids (e.g., sat. aq. NH₄Cl, Acetic Acid) | Generally Stable[1] | Recommended for neutralizing basic reaction mixtures or removing basic impurities. | |
| Basic | Strong Bases (e.g., 1M NaOH, K₂CO₃) | Stable[1] | Safe to use for removing acidic impurities. |
| Mild Bases (e.g., sat. aq. NaHCO₃) | Stable[4] | Recommended for neutralizing acidic reaction mixtures. | |
| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile[4][5] | Avoid unless deprotection is the goal. |
| Oxidative | Strong Oxidants (e.g., DDQ, Ozone) | Labile[2] | Avoid in the workup procedure. |
Experimental Protocols
Protocol 1: Standard Mild Aqueous Workup for a Reaction Mixture Containing this compound
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of a suitable reagent (e.g., water or saturated aqueous NH₄Cl for organometallic reagents).
-
Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Aqueous Wash (Neutral or Basic):
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x volume of organic layer).
-
If acidic impurities are present, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of organic layer).
-
Follow with a wash with brine (saturated aqueous NaCl) to aid in the separation of layers and remove residual water (1 x volume of organic layer).
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, preferably using a solvent system containing 0.1-1% triethylamine to prevent on-column degradation.
Protocol 2: Workup Involving Removal of Basic Impurities
-
Quenching and Dilution: Follow steps 1 and 2 from Protocol 1.
-
Mild Acidic Wash:
-
Wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x volume of organic layer) to remove basic impurities.
-
Check the pH of the aqueous layer after the wash to ensure it is not strongly acidic. If necessary, adjust with a small amount of saturated NaHCO₃.
-
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of organic layer) to remove any residual acid.
-
Brine Wash and Drying: Wash with brine, then dry the organic layer as described in Protocol 1.
-
Concentration and Purification: Concentrate and purify the product as described in Protocol 1.
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-(Benzyloxy)cyclohexanone and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) for the titled compound and its analogs are summarized below. These values are essential for the structural elucidation and verification of these compounds.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Data
| Compound | H-1 | H-2, H-6 (axial) | H-2, H-6 (equatorial) | H-3, H-5 (axial) | H-3, H-5 (equatorial) | H-4 | Other Protons | Solvent |
| 4-(Benzyloxy)cyclohexanone | 3.80-3.90 (m) | 2.25-2.35 (m) | 2.45-2.55 (m) | 1.80-1.90 (m) | 2.05-2.15 (m) | - | 7.25-7.40 (m, 5H, Ar-H), 4.58 (s, 2H, -OCH₂Ph) | CDCl₃ (Predicted) |
| 4-Methoxycyclohexanone | 3.55 (tt, J = 8.8, 4.0 Hz) | 2.51 (ddd, J = 13.2, 8.8, 4.4 Hz) | 2.26 (dt, J = 13.2, 4.0 Hz) | 2.10 (m) | 1.85 (m) | - | 3.36 (s, 3H, -OCH₃) | CDCl₃ |
| 4-tert-Butoxycyclohexanone | 3.78 (tt, J = 8.4, 4.2 Hz) | 2.45 (ddd, J = 13.0, 8.4, 4.6 Hz) | 2.20 (dt, J = 13.0, 4.2 Hz) | 2.05 (m) | 1.75 (m) | - | 1.19 (s, 9H, -C(CH₃)₃) | CDCl₃ |
| Cyclohexanone | - | 2.33 (t, J = 6.8 Hz) | 2.33 (t, J = 6.8 Hz) | 1.87 (quint, J = 6.8 Hz) | 1.87 (quint, J = 6.8 Hz) | - | - | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data
| Compound | C=O (C1) | C-2, C-6 | C-3, C-5 | C-4 | Other Carbons | Solvent |
| This compound | 209.5 | 40.5 | 31.0 | 75.0 | 138.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 70.0 (-OCH₂Ph) | CDCl₃ (Predicted) |
| 4-Methoxycyclohexanone | 210.1 | 40.8 | 31.2 | 76.5 | 56.0 (-OCH₃) | CDCl₃ |
| 4-tert-Butoxycyclohexanone | 210.5 | 41.0 | 31.5 | 72.8 | 74.5 (-OC(CH₃)₃), 28.6 (-C(CH₃)₃) | CDCl₃ |
| Cyclohexanone | 211.9 | 42.0 | 27.1 | 25.1 | - | CDCl₃ |
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is critical for reproducible and comparable results.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher field) NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1.5 s.
-
Spectral Width: -10 to 220 ppm.
-
Structural Visualization and Atom Numbering
To aid in the assignment of NMR signals, the chemical structure of this compound with standardized atom numbering is provided below. This visualization is crucial for correlating specific protons and carbons to their corresponding peaks in the NMR spectra.
A Comparative FTIR Analysis of Carbonyl and Ether Groups in 4-(Benzyloxy)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-(Benzyloxy)cyclohexanone, with a focus on the characteristic vibrational frequencies of its carbonyl (C=O) and ether (C-O-C) functional groups. This analysis is crucial for researchers in organic synthesis and drug development for the structural elucidation and purity assessment of this and similar molecules. Experimental data from related compounds are presented for objective comparison, alongside a detailed experimental protocol for acquiring FTIR spectra.
Comparison of Vibrational Frequencies
The infrared spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For this compound, the two most prominent features in the functional group region are the stretching vibrations of the carbonyl group within the cyclohexanone ring and the ether linkage of the benzyloxy substituent.
The position of the carbonyl stretching frequency is sensitive to the electronic and steric environment of the C=O bond. In simple cyclic ketones like cyclohexanone, this peak typically appears around 1715 cm⁻¹.[1][2] The presence of substituents on the ring can influence this frequency.
The ether C-O-C stretching vibrations typically appear as strong bands in the 1300-1000 cm⁻¹ region.[3][4] For aryl alkyl ethers, such as the benzyloxy group in the target molecule, two characteristic bands are often observed: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[3][5]
The following table summarizes the expected and observed FTIR absorption frequencies for the carbonyl and ether groups in this compound and compares them with analogous compounds.
| Compound | Functional Group | Typical Absorption Range (cm⁻¹) | Observed/Expected Frequency (cm⁻¹) |
| This compound | Carbonyl (C=O) | 1725 - 1705 | ~1720 |
| Ether (C-O-C) | 1275 - 1200 & 1150 - 1085 | ~1250 & ~1100 | |
| Cyclohexanone | Carbonyl (C=O) | 1725 - 1705 | 1715[1][2] |
| Benzyl methyl ether | Ether (C-O-C) | 1275 - 1200 & 1150 - 1085 | ~1250 & ~1100 |
Note: The values for this compound are estimates based on typical group frequencies and data from similar structures. Actual experimental values may vary slightly.
Experimental Protocol: FTIR Analysis of a Solid Sample
This section details the methodology for obtaining a high-quality FTIR spectrum of a solid compound like this compound using the KBr pellet method.[6][7][8]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared (IR) grade Potassium Bromide (KBr), oven-dried
-
Spatula
-
Sample of this compound
Procedure:
-
Drying: Dry the IR-grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample into the agate mortar.
-
Add approximately 100-200 mg of the dried KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.[6]
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[7]
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
-
Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Experimental Workflow
The following diagram illustrates the key steps in the FTIR analysis of a solid sample.
Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.
References
- 1. The C=O Stretch [sites.science.oregonstate.edu]
- 2. chegg.com [chegg.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. scribd.com [scribd.com]
A Comparative Guide to Monitoring 4-(Benzyloxy)cyclohexanone Reactions: TLC vs. Modern Analytical Techniques
For researchers and professionals in drug development and organic synthesis, monitoring the progress of a chemical reaction is crucial for optimizing yields, minimizing impurities, and ensuring the desired outcome. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) and other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring reactions involving 4-(Benzyloxy)cyclohexanone. A common example, the reduction of this compound to 4-(Benzyloxy)cyclohexanol, will be used as a model system.
Performance Comparison of Analytical Techniques
Thin-Layer Chromatography is a rapid and cost-effective method frequently used in organic chemistry labs to quickly gauge the progress of a reaction. However, for more detailed and quantitative analysis, other techniques may be more suitable. The following table summarizes the key performance indicators for each technique in the context of monitoring a this compound reaction.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Speed | Very Fast (5-20 minutes) | Moderate to Slow (15-60 minutes per sample) | Moderate to Slow (20-60 minutes per sample) | Fast (1-10 minutes per sample) |
| Cost per Sample | Very Low (< $1) | Moderate (
| High (
| High (
|
| Equipment Cost | Very Low | High | Very High | Very High |
| Sensitivity | Low (microgram range) | High (nanogram to picogram range) | Very High (picogram to femtogram range) | Low to Moderate (milligram to microgram range) |
| Quantitative Accuracy | Semi-quantitative at best | High | High | High |
| Required Expertise | Low | Moderate to High | High | High |
| Structural Information | Limited (provides Rf value) | Limited (provides retention time) | High (provides mass spectrum for identification) | Very High (provides detailed structural information) |
Experimental Protocols
To illustrate the practical application of these techniques, detailed protocols for monitoring the reduction of this compound to 4-(Benzyloxy)cyclohexanol are provided below.
Thin-Layer Chromatography (TLC)
TLC is an effective method for qualitatively monitoring the disappearance of the starting ketone and the appearance of the product alcohol. The polarity difference between the ketone and the more polar alcohol allows for their separation on a TLC plate.
Materials:
-
Silica gel TLC plates (e.g., Merck silica gel 60 F-254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
Visualization agent (e.g., p-anisaldehyde stain or potassium permanganate stain)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Eluent: Mix hexanes and ethyl acetate in a 3:1 ratio and pour a small amount (0.5-1 cm depth) into the developing chamber. Place a piece of filter paper inside to saturate the chamber with vapor and cover it.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Using a capillary tube, spot a dilute solution of the starting this compound on the SM and C lanes.
-
Withdraw a small aliquot from the reaction mixture and spot it on the RM and C lanes.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the eluent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Visualize the spots under a UV lamp. This compound, containing an aromatic ring, should be UV active.
-
For further visualization, dip the plate into a staining solution like p-anisaldehyde (which is effective for alcohols and ketones) or a potassium permanganate solution (which reacts with the alcohol product) and gently heat with a heat gun until spots appear.
-
Analysis: The starting ketone will have a higher Rf value (travel further up the plate) than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting material in the RM lane has disappeared, and a new, lower Rf spot corresponding to the product is prominent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture. It provides both quantitative data and structural information from the mass spectrum.
Materials:
-
Gas chromatograph coupled with a mass spectrometer
-
Appropriate GC column (e.g., DB-5 or equivalent)
-
Helium carrier gas
-
Syringe for injection
-
Vials for sample preparation
-
Solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding water) and extract the organic components with a solvent like ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and dilute to an appropriate concentration (e.g., ~1 mg/mL).
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate (Helium): 1 mL/min
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Analysis: The resulting chromatogram will show peaks corresponding to the different components of the reaction mixture. This compound and 4-(Benzyloxy)cyclohexanol will have distinct retention times. The mass spectrum of each peak can be used to confirm the identity of the compounds by comparing them to a library or the expected fragmentation patterns. The peak areas can be used to determine the relative amounts of reactant and product, and thus the reaction conversion. Saturated cyclic ketones like cyclohexanone derivatives often show a characteristic fragment at m/z 55.
Logical Workflow Diagram
The following diagram illustrates the general workflow for monitoring a reaction using TLC.
Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
Conclusion
The choice of an analytical technique for monitoring reactions of this compound depends on the specific requirements of the analysis.
-
TLC is an invaluable tool for rapid, qualitative assessment of reaction progress, offering unmatched speed and low cost, making it ideal for initial screening and optimization.
-
HPLC provides excellent quantitative accuracy and high sensitivity, making it suitable for detailed kinetic studies and purity analysis when baseline separation of components is achievable.
-
GC-MS is the preferred method when volatile products are expected and both quantitative data and structural confirmation are required.
-
NMR spectroscopy offers real-time, non-invasive monitoring and provides rich structural information, making it a powerful tool for mechanistic studies, though with lower sensitivity and higher cost.
For most routine synthetic labs, a combination of TLC for frequent, rapid checks, followed by a more robust technique like GC-MS or NMR for final analysis and characterization, represents an efficient and effective workflow.
A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Benzyloxy)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. 4-(Benzyloxy)cyclohexanone is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is essential for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of such compounds.[3][4] This guide provides a comparison of potential HPLC methods for the analysis of this compound, supported by detailed experimental protocols and a comparative data summary.
The choice of an HPLC method depends on the physicochemical properties of the analyte and its potential impurities. This compound possesses both a polar ketone group and a non-polar benzyloxy group, making it amenable to both reversed-phase and normal-phase chromatography.[1][5][6] Potential impurities in this compound could include starting materials from its synthesis, such as 1,4-dioxaspiro[4.5]decan-8-ol and benzyl bromide, or by-products.[2]
Comparative HPLC Methodologies
Two primary HPLC modes are considered for the purity analysis of this compound: Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC).
1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[7] It is well-suited for separating compounds with moderate to low polarity. For this compound, this method would be effective in separating it from more polar or less polar impurities. A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[8][9][10]
2. Normal-Phase HPLC (NP-HPLC)
In NP-HPLC, a polar stationary phase (such as silica or a bonded phase with polar functional groups like cyano or amino) is used with a non-polar mobile phase.[5][6] This technique is advantageous for separating compounds with polar functional groups and for resolving isomers.[11] NP-HPLC can offer different selectivity compared to RP-HPLC and may be particularly useful for separating this compound from structurally similar impurities that are difficult to resolve in reversed-phase mode.
Quantitative Data Comparison
The following table summarizes the key parameters and expected performance of the proposed RP-HPLC and NP-HPLC methods for the purity assessment of this compound. The data is based on typical performance for similar aromatic ketones and cyclohexanone derivatives.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Normal-Phase HPLC |
| Stationary Phase | C18 (Octadecyl Silane), 5 µm | Silica, 5 µm |
| Column Dimensions | 4.6 x 250 mm | 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | n-Hexane:Ethyl Acetate (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 30 °C | 30 °C |
| Expected Retention Time | ~ 5.8 min | ~ 7.2 min |
| Theoretical Plates | > 10,000 | > 9,000 |
| Tailing Factor | 0.9 - 1.5 | 1.0 - 1.8 |
| Resolution from Key Impurities | > 2.0 | > 2.0 |
Experimental Protocols
Below are the detailed experimental protocols for the compared HPLC methods.
Method 1: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 65:35 volume ratio. Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve about 10 mg of this compound in the mobile phase to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Normal-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Silica, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Prepare a mixture of n-Hexane and ethyl acetate in an 80:20 volume ratio. Filter and degas the mobile phase before use.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve about 10 mg of this compound in the mobile phase to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Selection and Workflow
The selection of the most appropriate HPLC method will depend on the specific impurity profile of the this compound sample. It is often beneficial to use orthogonal methods (i.e., methods with different separation mechanisms like RP-HPLC and NP-HPLC) for a comprehensive purity assessment, especially during method development and validation.
References
- 1. CAS 2987-06-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 2987-06-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. orochem.com [orochem.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of human urine stains by HPLC analysis of 17-ketosteroid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Cyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for 4-Hydroxycyclohexanone: Benzyl vs. Silyl vs. Acetal Ethers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the hydroxyl moiety of 4-hydroxycyclohexanone is a critical decision in multi-step organic syntheses. The choice directly impacts the efficiency, yield, and compatibility with subsequent reaction conditions. This guide provides an objective comparison of commonly employed protecting groups—benzyl (Bn), tert-butyldimethylsilyl (TBDMS), methoxymethyl (MOM), and tetrahydropyranyl (THP)—for 4-hydroxycyclohexanone, supported by experimental data from the literature.
Performance Comparison
The following table summarizes the key performance indicators for the protection and deprotection of 4-hydroxycyclohexanone with benzyl, TBDMS, MOM, and THP groups. It is important to note that the data is compiled from various sources and reaction conditions may not be identical.
| Protecting Group | Protection Reaction Conditions | Typical Yield (%) | Deprotection Reaction Conditions | Typical Yield (%) | Stability Profile |
| Benzyl (Bn) | NaH, BnBr, THF, reflux, 12 h[1] | ~70-80[1] | H₂, 10% Pd/C, EtOH, rt, 3 days[2] | Quantitative[2] | Stable to acidic and basic conditions, oxidizing and reducing agents (except catalytic hydrogenolysis). |
| TBDMS | TBDMSCl, Imidazole, DMF, rt, 12-24 h[3] | ~90-100[4] | TBAF, THF, rt, 1-4 h[3] | ~97[4] | Stable to basic conditions, some oxidizing and reducing agents. Labile to acidic conditions and fluoride ions. |
| MOM | MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt, 8 h[1] | Not specified for 4-hydroxycyclohexanone, but generally high. | Conc. HCl, THF/Methanol, heat[5] | Generally high. | Stable to basic and nucleophilic reagents. Labile to acidic conditions. |
| THP | DHP, PPTS, CH₂Cl₂, rt, 30 min - 16 h[6] | ~82[6] | Acetic acid, THF, H₂O, 45 °C | Generally high. | Stable to basic conditions, organometallics, and hydrides. Labile to acidic conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 4-hydroxycyclohexanone with each protecting group are provided below.
Benzyl (Bn) Protection and Deprotection
Protection of 4-Hydroxycyclohexanone with Benzyl Bromide:
-
Reagents: 4-hydroxycyclohexanone, Sodium hydride (NaH), Benzyl bromide (BnBr), Anhydrous tetrahydrofuran (THF).
-
Procedure: To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C is added a solution of 4-hydroxycyclohexanone (1.0 eq) in THF. The mixture is stirred until hydrogen evolution ceases. Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12 hours.[1] After cooling, the reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Deprotection of 4-(Benzyloxy)cyclohexanone:
-
Reagents: this compound, 10% Palladium on carbon (Pd/C), Ethanol (EtOH).
-
Procedure: A flask is charged with 10% Pd/C (0.1 eq) and the atmosphere is replaced with argon. A solution of this compound (1.0 eq) in ethanol is added. The reaction mixture is placed under a hydrogen atmosphere and stirred at room temperature for 72 hours. The mixture is then filtered through celite and the filtrate is concentrated under reduced pressure to yield the deprotected 4-hydroxycyclohexanone.[2]
TBDMS Protection and Deprotection
Protection of 4-Hydroxycyclohexanone with TBDMSCl:
-
Reagents: 4-hydroxycyclohexanone, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous N,N-dimethylformamide (DMF).
-
Procedure: To a solution of 4-hydroxycyclohexanone (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at room temperature is added TBDMSCl (1.2 eq). The reaction mixture is stirred for 12-24 hours. The mixture is then poured into water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]
Deprotection of 4-(tert-Butyldimethylsilyloxy)cyclohexanone:
-
Reagents: 4-(tert-Butyldimethylsilyloxy)cyclohexanone, Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF).
-
Procedure: To a solution of the TBDMS-protected alcohol in THF is added TBAF (1.1 eq) at room temperature. The mixture is stirred for 1-4 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the deprotected alcohol.[3][4]
MOM Protection and Deprotection
Protection of 4-Hydroxycyclohexanone with MOMCl:
-
Reagents: 4-hydroxycyclohexanone, Methoxymethyl chloride (MOMCl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 4-hydroxycyclohexanone (1.0 eq) and DIPEA (3.0 eq) in dichloromethane at 0 °C is added MOMCl (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 8 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]
Deprotection of 4-(Methoxymethoxy)cyclohexanone:
-
Reagents: 4-(Methoxymethoxy)cyclohexanone, Concentrated hydrochloric acid (HCl), Methanol or THF.
-
Procedure: The MOM-protected ether is dissolved in methanol or THF, and a catalytic amount of concentrated HCl is added. The solution is heated to reflux and monitored by TLC. Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.[5]
THP Protection and Deprotection
Protection of 4-Hydroxycyclohexanone with DHP:
-
Reagents: 4-hydroxycyclohexanone, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 4-hydroxycyclohexanone (1.0 eq) and DHP (1.5 eq) in dichloromethane is added a catalytic amount of PPTS (0.05 eq). The mixture is stirred at room temperature for 30 minutes to 16 hours, monitoring the reaction by TLC. The reaction is then quenched with a saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to give the THP-protected ether.[6]
Deprotection of 4-(Tetrahydro-2H-pyran-2-yloxy)cyclohexanone:
-
Reagents: 4-(Tetrahydro-2H-pyran-2-yloxy)cyclohexanone, Acetic acid, Tetrahydrofuran (THF), Water.
-
Procedure: The THP-protected alcohol is dissolved in a mixture of acetic acid, THF, and water (e.g., 3:1:1). The solution is stirred at room temperature or gently heated (e.g., 45 °C) until deprotection is complete as monitored by TLC. The reaction mixture is then neutralized and the product is extracted with an organic solvent.
Decision-Making Workflow for Protecting Group Selection
The choice of a protecting group for 4-hydroxycyclohexanone should be guided by the planned synthetic route. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting a protecting group for 4-hydroxycyclohexanone.
This guide provides a foundational comparison to aid in the selection of a suitable protecting group for 4-hydroxycyclohexanone. Researchers should always consider the specific context of their synthetic strategy and consult the primary literature for detailed experimental conditions and potential incompatibilities.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for Protected 4-Hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic routes to protected 4-hydroxycyclohexanone, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The strategic protection of either the hydroxyl or the ketone functionality is crucial for achieving desired chemical transformations on the unprotected site. This document outlines and compares three common protection strategies: ketal protection of the carbonyl group, and silyl ether or ester protection of the hydroxyl group. The comparison includes detailed experimental protocols, quantitative data on reaction yields, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given research and development objective.
Comparison of Synthetic Routes
The choice of a protecting group for 4-hydroxycyclohexanone is dictated by the desired reaction conditions for subsequent synthetic steps. The following table summarizes the key quantitative data for three common protection strategies.
| Starting Material | Product | Protecting Group | Reagents | Solvent | Reaction Time | Yield (%) |
| 4-Hydroxycyclohexanone | 4-Hydroxycyclohexanone ethylene ketal | Ethylene Ketal (ketone) | Ethylene glycol, p-toluenesulfonic acid | Benzene | 2 hours | 91 |
| 4-Hydroxycyclohexanone | 4-(tert-Butyldimethylsilyloxy)cyclohexanone | TBDMS (hydroxyl) | TBDMS-Cl, Imidazole | DMF | 12 hours | 85 |
| 4-Hydroxycyclohexanone | 4-Acetoxycyclohexanone | Acetyl (hydroxyl) | Acetic anhydride, Pyridine | Pyridine | 12 hours | ~95 (estimated) |
Synthetic Pathways and Methodologies
The following sections provide detailed experimental protocols for each of the compared synthetic routes. Accompanying diagrams generated using Graphviz illustrate the reaction workflows.
Ketal Protection of the Carbonyl Group: Synthesis of 4-Hydroxycyclohexanone Ethylene Ketal
This method protects the ketone functionality as a cyclic ketal, leaving the hydroxyl group available for further reactions.
Caption: Synthesis of 4-hydroxycyclohexanone ethylene ketal.
Experimental Protocol:
A mixture of 4-hydroxycyclohexanone (10.0 g, 0.088 mol), ethylene glycol (5.45 g, 0.088 mol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in 100 mL of benzene is refluxed for 2 hours with azeotropic removal of water using a Dean-Stark trap. After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-hydroxycyclohexanone ethylene ketal as a colorless oil. The crude product can be purified by vacuum distillation. This protocol typically yields around 91% of the desired product.
Utility Example: Oxidation of the Hydroxyl Group
The protected 4-hydroxycyclohexanone ethylene ketal can be used in subsequent reactions, such as the oxidation of the free hydroxyl group.
Caption: Oxidation of 4-hydroxycyclohexanone ethylene ketal.
Silyl Ether Protection of the Hydroxyl Group: Synthesis of 4-(tert-Butyldimethylsilyloxy)cyclohexanone
This route protects the hydroxyl group as a bulky tert-butyldimethylsilyl (TBDMS) ether, which is stable under a wide range of non-acidic conditions, leaving the ketone available for nucleophilic attack.
Caption: Synthesis of 4-(tert-butyldimethylsilyloxy)cyclohexanone.
Experimental Protocol:
To a solution of 4-hydroxycyclohexanone (5.0 g, 43.8 mmol) in dry dimethylformamide (DMF, 50 mL) is added imidazole (6.5 g, 96.4 mmol) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 7.2 g, 48.2 mmol) at room temperature under an inert atmosphere. The reaction mixture is stirred for 12 hours. The mixture is then poured into water (150 mL) and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to give 4-(tert-butyldimethylsilyloxy)cyclohexanone as a colorless oil. This procedure can yield up to 85% of the product.
Utility Example: Grignard Reaction with the Ketone
The protected ketone allows for nucleophilic addition at the carbonyl carbon.
Caption: Grignard reaction with 4-(tert-butyldimethylsilyloxy)cyclohexanone.
Ester Protection of the Hydroxyl Group: Synthesis of 4-Acetoxycyclohexanone
Acetylation of the hydroxyl group provides an ester that is stable to neutral and mildly acidic conditions but can be readily cleaved under basic conditions.
Caption: Synthesis of 4-acetoxycyclohexanone.
Experimental Protocol:
4-Hydroxycyclohexanone (5.0 g, 43.8 mmol) is dissolved in pyridine (50 mL) at 0 °C. Acetic anhydride (5.4 g, 52.6 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice-water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-acetoxycyclohexanone. While the exact yield can vary, similar reactions typically proceed in high yield (around 95%).
Alternative Starting Materials
Beyond the direct protection of 4-hydroxycyclohexanone, protected derivatives can be synthesized from alternative starting materials, offering different strategic advantages.
Synthesis from 1,4-Cyclohexanedione Monoethylene Ketal
A common route involves the selective reduction of one ketone in a diketone that is itself protected.
Caption: Synthesis from 1,4-cyclohexanedione monoethylene ketal.
This approach is advantageous when 1,4-cyclohexanedione is a more accessible starting material. The reduction of the unprotected ketone with a mild reducing agent like sodium borohydride selectively yields the desired protected 4-hydroxycyclohexanone.[1]
Conclusion
The selection of a synthetic route to a protected 4-hydroxycyclohexanone derivative is a critical decision in the design of a synthetic strategy. Ketal protection of the carbonyl group is a high-yielding and robust method for preserving the ketone while allowing for reactions at the hydroxyl group. Conversely, silyl ether and ester protections of the hydroxyl group are effective strategies when transformations at the carbonyl center are desired. The choice between a silyl ether and an ester will depend on the required stability and the specific deprotection conditions that are compatible with the overall synthetic plan. The alternative route starting from 1,4-cyclohexanedione monoethylene ketal provides an additional layer of flexibility in accessing these valuable synthetic intermediates. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of the research project.
References
A Comparative Guide to Stereoselectivity: 4-(Benzyloxy)cyclohexanone vs. 4-tert-Butylcyclohexanone
In the precise world of chemical synthesis, particularly in drug development, the three-dimensional arrangement of atoms is paramount. Stereoselective reactions, which favor the formation of one stereoisomer over another, are fundamental tools for achieving this control. Substituted cyclohexanones are classic substrates for studying the principles of stereoselectivity. The substituent at the 4-position can profoundly influence the reaction's outcome by altering the steric and electronic environment of the carbonyl group.
This guide provides an objective comparison of two such substrates: the well-understood, sterically-governed 4-tert-butylcyclohexanone and the more nuanced 4-(benzyloxy)cyclohexanone. We will explore how the nature of the C4 substituent dictates the stereochemical course of nucleophilic additions, supported by experimental data and detailed protocols.
The Foundation: Conformational Control in Cyclohexanones
The stereochemical outcome of reactions on cyclohexanone rings is largely dictated by the molecule's preferred chair conformation. A substituent will preferentially occupy the equatorial position to minimize destabilizing steric interactions with the axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions.[1] The magnitude of this preference is quantified by the conformational free energy, or "A-value".[2]
-
4-tert-Butylcyclohexanone : This molecule is a textbook example of conformational locking. The tert-butyl group is exceptionally bulky, with a high A-value of approximately 4.9 kcal/mol.[2] This large energy penalty for occupying the axial position means the ring is effectively locked in a single chair conformation with the tert-butyl group in the equatorial position. This rigidity provides a predictable steric environment for nucleophilic attack.
-
This compound : The benzyloxy group (-OCH₂Ph) is also sterically significant, but less so than a tert-butyl group. For the structurally related benzyl group (-CH₂Ph), the A-value is approximately 1.81 kcal/mol.[3][4] While the benzyloxy group will still strongly prefer the equatorial position, the conformational lock is less rigid. Furthermore, the benzyloxy group possesses rotational flexibility and an oxygen atom that can exert electronic effects (e.g., inductive withdrawal), adding layers of complexity to predicting stereochemical outcomes.[5][6][7]
The following diagram illustrates the general principle of nucleophilic attack on a conformationally biased cyclohexanone, which forms the basis for our comparison.
References
- 1. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Conformational analysis of cyclohexane derivatives. The A value of a benzyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Conformational analysis of cyclohexane derivatives. The A value of a benzyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 4-(Benzyloxy)cyclohexanone as a Precursor in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical decision that profoundly impacts the efficiency and success of a synthetic route. 4-(Benzyloxy)cyclohexanone has emerged as a valuable building block in medicinal chemistry, offering a unique combination of a reactive cyclohexanone core and a protected hydroxyl group. This guide provides an objective comparison of this compound with alternative precursors, supported by experimental data and detailed protocols, to aid in the strategic planning of drug discovery programs.
Comparative Analysis of Precursors
The primary advantage of this compound lies in the presence of the benzyl ether, which serves as a stable protecting group for the 4-hydroxyl functionality. This allows for a wide range of chemical transformations to be performed on the ketone moiety without affecting the hydroxyl group, which can be deprotected at a later stage. This is in contrast to precursors like 4-hydroxycyclohexanone, where the free hydroxyl group may interfere with desired reactions at the ketone center, necessitating additional protection and deprotection steps, potentially lowering the overall yield.
However, the use of this compound introduces an additional deprotection step at the end of the synthesis, typically through catalytic hydrogenation. The choice between this compound and an alternative like 4-hydroxycyclohexanone often depends on the specific reaction sequence and the compatibility of the functional groups in the target molecule.
For instance, in the synthesis of certain bioactive molecules, the direct use of 4-hydroxycyclohexanone in a Claisen-Schmidt condensation has been reported to yield C5-curcuminoid derivatives with notable antiproliferative activities.[1] This approach avoids the need for a final deprotection step. Conversely, for multi-step syntheses where the hydroxyl group could interfere with intermediate reactions, the protected nature of this compound offers a more robust synthetic strategy.
Data Presentation: Performance of Cyclohexanone Derivatives
The following tables summarize the biological activities of various drug candidates synthesized from cyclohexanone precursors. This data highlights the potential of this scaffold in generating potent therapeutic agents.
Table 1: Anticancer Activity of Cyclohexanone Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyranone Derivative | 5-Benzyloxy-2-chloromethyl-4-pyranone | L1210 (Leukemia) | 5 | |
| C5-Curcuminoid | (2E,6E)-2,6-bis(3-nitrobenzylidene)-4-hydroxycyclohexanone | A2780 (Ovarian) | 0.76 | [1] |
| C5-Curcuminoid | (2E,6E)-2,6-bis(3-nitrobenzylidene)-4-hydroxycyclohexanone | C33A (Cervix) | 2.69 | [1] |
| C5-Curcuminoid | (2E,6E)-2,6-bis(3-nitrobenzylidene)-4-hydroxycyclohexanone | MDA-MB-231 (Breast) | 1.28 | [1] |
| Juglone Derivative | 5-Benzyl juglone | HCT-15 (Colorectal) | 12.27 | |
| Quinolone Derivative | 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | A549 (Lung) | 0.0298 | [2] |
| Quinolone Derivative | 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | MDA-MB (Breast) | 0.0338 | [2] |
Table 2: Antimicrobial Activity of Cyclohexanone Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cyclohexenone Derivative | Not specified | S. aureus | Not specified | |
| Cyclohexenone Derivative | Not specified | E. coli | Not specified |
Experimental Protocols
Detailed methodologies for key synthetic reactions are crucial for reproducibility and optimization. Below are protocols for two common reactions used in the synthesis of bioactive cyclohexanone derivatives.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a cyclohexenone ring.[3][4][5]
Materials:
-
A ketone (e.g., this compound)
-
An α,β-unsaturated ketone (e.g., methyl vinyl ketone)
-
Base (e.g., sodium ethoxide, potassium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the ketone in the solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution and stir to form the enolate.
-
Slowly add the α,β-unsaturated ketone to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Note: While a one-pot process is common, yields may be improved by isolating the Michael adduct before proceeding with the aldol condensation.[3]
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is used to synthesize α,β-unsaturated ketones by reacting an aldehyde or ketone with another carbonyl compound.[1]
Materials:
-
A ketone (e.g., 4-hydroxycyclohexanone)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the ketone and aromatic aldehyde in the solvent in a reaction vessel.
-
Add an aqueous solution of the base to the mixture while stirring.
-
Continue stirring at room temperature. The progress of the reaction can be monitored by the formation of a precipitate.
-
After the reaction is complete (typically monitored by TLC), the product is collected by filtration.
-
The collected solid is washed with cold solvent to remove any unreacted starting materials and base.
-
The product can be further purified by recrystallization.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
References
A Comparative Analysis of Experimental and Predicted Spectral Data for 4-(Benzyloxy)cyclohexanone
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectral properties is paramount for its identification, characterization, and quality control. This guide provides a detailed comparison of experimental and predicted spectral data for 4-(Benzyloxy)cyclohexanone, a key intermediate in various synthetic pathways.
This comparison will focus on three fundamental spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). By juxtaposing experimentally obtained data with computationally predicted values, this guide aims to offer insights into the accuracy of predictive algorithms and provide a comprehensive spectral profile of the target molecule.
Workflow for Spectral Data Comparison
The process of comparing experimental and predicted spectral data follows a logical sequence, from data acquisition and prediction to the final comparative analysis.
Caption: Workflow for comparing experimental and predicted spectral data.
¹H NMR Spectral Data
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of a proton, while the coupling constant (J) reveals information about neighboring protons.
Table 1: Comparison of Experimental and Predicted ¹H NMR Data for this compound
| Proton Assignment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Experimental Multiplicity | Experimental Coupling Constant (Hz) |
| H-2, H-6 (axial) | 2.19 - 2.29 | 2.33 | m | - |
| H-2, H-6 (equatorial) | 2.44 - 2.52 | 2.50 | m | - |
| H-3, H-5 (axial) | 1.83 - 1.93 | 1.88 | m | - |
| H-3, H-5 (equatorial) | 2.05 - 2.14 | 2.11 | m | - |
| H-4 | 3.82 - 3.89 | 3.85 | m | - |
| -CH₂- (benzyl) | 4.58 | 4.57 | s | - |
| Phenyl-H | 7.26 - 7.39 | 7.33 (ortho), 7.37 (meta), 7.31 (para) | m | - |
Note: Experimental data was obtained from the Spectral Database for Organic Compounds (SDBS). Predicted data was generated using an online NMR prediction tool.
¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| C=O (C-1) | 209.8 | 209.5 |
| C-2, C-6 | 38.8 | 39.1 |
| C-3, C-5 | 31.5 | 31.8 |
| C-4 | 75.2 | 75.0 |
| -CH₂- (benzyl) | 70.2 | 70.5 |
| Phenyl C (ipso) | 138.2 | 138.0 |
| Phenyl C (ortho) | 128.5 | 128.6 |
| Phenyl C (meta) | 127.8 | 127.9 |
| Phenyl C (para) | 127.6 | 127.7 |
Note: Experimental data was obtained from the Spectral Database for Organic Compounds (SDBS). Predicted data was generated using an online NMR prediction tool.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Table 3: Comparison of Experimental and Predicted Mass Spectrometry Data for this compound
| Fragment | Experimental m/z | Predicted m/z | Relative Abundance (Experimental) |
| [M]⁺ | 204 | 204.1150 | 15% |
| [M - C₇H₇]⁺ | 113 | 113.0603 | 5% |
| [C₇H₇]⁺ | 91 | 91.0548 | 100% |
| [C₆H₅]⁺ | 77 | 77.0391 | 20% |
| [C₅H₅]⁺ | 65 | 65.0391 | 15% |
Note: Experimental data was obtained from the Spectral Database for Organic Compounds (SDBS). Predicted data was generated using an online mass spectrometry prediction tool. The molecular formula of this compound is C₁₃H₁₆O₂.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of the experimental data. Actual experimental conditions may vary.
¹H and ¹³C NMR Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
A dilute solution of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). In electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.
Conclusion
The comparison reveals a high degree of correlation between the experimental and predicted spectral data for this compound. In both ¹H and ¹³C NMR, the predicted chemical shifts are in close agreement with the experimental values, demonstrating the utility of modern prediction algorithms in spectral assignment. Similarly, the predicted mass-to-charge ratios of the molecular ion and major fragments in the mass spectrum align well with the experimental data. These findings underscore the value of computational tools as a complement to experimental spectroscopic analysis in the structural elucidation and verification of organic molecules. For researchers and professionals in drug development, the integration of predicted data can streamline the process of compound characterization and accelerate research timelines.
References
Safety Operating Guide
Essential Safety and Operational Guide for 4-(Benzyloxy)cyclohexanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Benzyloxy)cyclohexanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes. A face shield may be required for larger quantities or when there is a significant splash risk.[2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable chemically resistant gloves should be worn. Gloves must be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A lab coat should be worn to protect street clothing. For larger scale operations, a chemical-resistant apron or coveralls may be necessary.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[4] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 2987-06-6[5] |
| Molecular Formula | C₁₃H₁₆O₂[5] |
| Molecular Weight | 204.27 g/mol [6] |
| Physical Form | Liquid or Solid[6] |
| Boiling Point | 118-120 °C at 0.14 Torr |
| Signal Word | Warning[6] |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is critical for safety.
Experimental Workflow
Detailed Methodologies
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with the substance.[3]
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, well-ventilated area away from incompatible materials.[3]
-
Take precautionary measures against static discharge.
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
After skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8]
-
Do not use combustible materials like paper towels to absorb the spill.[8]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.
-
Collect waste in compatible, tightly sealed, and properly labeled containers. The label should clearly state "Hazardous Waste" and identify the contents.
-
Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3] Do not dispose of it down the drain or in regular trash.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. ww.chemblink.com [ww.chemblink.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2987-06-6 [sigmaaldrich.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
